Sodium crotonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
17342-77-7 |
|---|---|
Molecular Formula |
C4H5NaO2 |
Molecular Weight |
108.07107 |
Synonyms |
2-Butenoic acid, sodiuM salt, (2E)- |
Origin of Product |
United States |
Foundational & Exploratory
Investigating the Impact of Sodium Crotonate on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the impact of sodium crotonate on gene expression. This compound, a short-chain fatty acid, serves as a precursor for crotonyl-CoA, a substrate for the post-translational modification of histones known as lysine crotonylation (Kcr). This modification is an emerging epigenetic mark implicated in the regulation of gene transcription. This document details the molecular mechanisms underlying this compound's effects, provides comprehensive experimental protocols for its study, and summarizes key findings on its influence on gene expression and associated signaling pathways. The information presented is intended to equip researchers with the necessary knowledge and methodologies to investigate the therapeutic and biological potential of targeting histone crotonylation.
Introduction: this compound and Histone Crotonylation
Histone post-translational modifications are critical regulators of chromatin structure and gene expression. Among these, histone lysine crotonylation (Kcr) is a recently identified modification that involves the addition of a crotonyl group to lysine residues on histone tails.[1][2] This modification is catalyzed by histone acetyltransferases (HATs), such as p300/CBP, and is removed by histone deacetylases (HDACs), particularly class I HDACs.[3] Histone crotonylation is predominantly found at the transcriptional start sites (TSS) of active genes and is generally associated with active gene transcription.[4]
This compound is a cell-permeable short-chain fatty acid that can be converted intracellularly to crotonyl-CoA by the enzyme Acyl-CoA synthetase short-chain family member 2 (ACSS2). This increases the cellular pool of crotonyl-CoA, the donor for histone crotonylation, thereby leading to a global increase in histone Kcr levels.[5][6] The study of this compound's effects is crucial for understanding the functional role of histone crotonylation in various biological processes and disease states, including kidney disease, cancer, and neurogenesis.
Core Mechanism of Action
The primary mechanism by which this compound influences gene expression is through the modulation of histone crotonylation. The increased availability of crotonyl-CoA shifts the balance of histone acylation, leading to an increase in Kcr at specific genomic loci. This alteration in the epigenetic landscape can either enhance or repress gene transcription depending on the genomic context and the specific genes involved.[1][3]
Figure 1: Mechanism of this compound on gene expression.
Key Signaling Pathways Affected
Research has shown that this compound-induced changes in histone crotonylation can impact specific signaling pathways. One of the well-documented pathways involves the regulation of nephroprotective genes in the context of kidney disease.
PGC-1α/SIRT3 Pathway in Kidney Disease
In models of acute kidney injury, this compound has been shown to be nephroprotective. This protective effect is associated with the upregulation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and Sirtuin 3 (SIRT3), and the downregulation of the pro-inflammatory chemokine CCL2.[2] PGC-1α is a master regulator of mitochondrial biogenesis, and SIRT3 is a mitochondrial deacetylase that has been shown to have decrotonylase activity. The interplay between these molecules is crucial for cellular homeostasis and response to stress.
Figure 2: PGC-1α/SIRT3 signaling pathway affected by this compound.
Data Presentation: Quantitative Effects on Gene Expression
While comprehensive, large-scale RNA-sequencing data is often presented in supplementary materials of research articles, this section summarizes the consistently reported, targeted gene expression changes induced by this compound in the context of kidney injury models.
| Gene | Function | Effect of this compound | Reference |
| PGC-1α | Transcriptional coactivator, mitochondrial biogenesis | Upregulation | [2] |
| SIRT3 | Mitochondrial deacetylase/decrotonylase | Upregulation | [2] |
| CCL2 | Pro-inflammatory chemokine | Downregulation | [2] |
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to investigate the impact of this compound on gene expression.
Cell Culture and this compound Treatment
This protocol is a general guideline and should be optimized for the specific cell line being used.
-
Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and reach approximately 70-80% confluency.
-
Preparation of this compound Solution: Prepare a stock solution of this compound (e.g., 1 M in sterile water) and filter-sterilize.
-
Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 1-10 mM). Replace the existing medium with the this compound-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours for short-term effects, or longer for chronic studies).
-
Harvesting: After incubation, wash the cells with PBS and harvest for downstream applications such as RNA or protein extraction, or for chromatin immunoprecipitation.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Crotonylation
Figure 3: Experimental workflow for ChIP-seq of histone crotonylation.
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for histone lysine crotonylation (anti-Kcr) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of histone crotonylation enrichment.
RNA Sequencing (RNA-seq) for Gene Expression Analysis
Protocol:
-
RNA Extraction: Isolate total RNA from this compound-treated and control cells using a commercial kit.
-
RNA Quality Control: Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Library Preparation: Prepare RNA-seq libraries from high-quality RNA. This typically involves mRNA purification (for polyA-selected RNA-seq), rRNA depletion, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome or transcriptome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify differentially expressed genes between this compound-treated and control samples.
-
Conclusion and Future Directions
This compound serves as a valuable tool for investigating the functional consequences of histone lysine crotonylation on gene expression. The methodologies outlined in this guide provide a framework for researchers to explore its impact in various biological systems. The observed effects of this compound on nephroprotective and inflammatory pathways highlight its potential as a therapeutic agent. Future research should focus on elucidating the full spectrum of genes regulated by this compound-induced histone crotonylation in different cell types and disease models. Furthermore, the development of more specific inhibitors and activators of histone crotonylation will be crucial for dissecting the precise roles of this epigenetic mark and for advancing its therapeutic potential.
References
- 1. The Contribution of Histone Crotonylation to Tissue Health and Disease: Focus on Kidney Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone lysine crotonylation during acute kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Alleviates Diabetic Kidney Disease Partially Via the Histone Crotonylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Sodium Crotonate as a Tool for Studying Histone Deacetylase (HDAC) Functions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Histone Crotonylation and HDACs
Histone post-translational modifications (PTMs) are a cornerstone of epigenetic regulation, influencing chromatin structure and gene expression. Among these, histone lysine crotonylation (Kcr) is a relatively new discovery that is functionally distinct from the well-studied histone acetylation.[1] Kcr is associated with active gene transcription and is dynamically regulated by the cellular concentration of crotonyl-CoA.[1][2]
Sodium crotonate (NaCr) has emerged as a valuable chemical tool to investigate the roles of histone crotonylation and the enzymes that regulate it. Exogenous administration of this compound increases the intracellular pool of crotonyl-CoA, which serves as a substrate for histone acetyltransferases (HATs) like p300/CBP to catalyze histone crotonylation.[1][3] Conversely, certain histone deacetylases (HDACs) have been identified as "erasers" of this mark, possessing decrotonylase activity.[2] This interplay makes this compound a powerful modulator for studying the functions of these specific HDACs.
This guide provides a technical overview of how to use this compound to probe HDAC functions, including its mechanism of action, quantitative data on its effects, detailed experimental protocols, and the signaling pathways involved.
Mechanism of Action: How this compound Modulates HDAC Activity
The primary mechanism by which this compound influences HDAC-related functions is indirect. It acts by increasing the substrate for histone crotonyltransferases, leading to a global increase in histone crotonylation. This hyper-crotonylation state can then be used to study the activity and inhibition of decrotonylating enzymes, namely specific HDACs.
The pathway can be summarized as follows:
-
Cellular Uptake and Conversion: Exogenously supplied this compound is taken up by cells.[1]
-
Conversion to Crotonyl-CoA: Inside the cell, this compound is converted to crotonyl-CoA, likely by acyl-CoA synthetase short-chain family member 2 (ACSS2).[3][4]
-
Histone Crotonylation: The increased concentration of crotonyl-CoA drives HATs, such as p300, to transfer the crotonyl group to lysine residues on histones (e.g., H3K18cr).[1][3]
-
Studying "Eraser" Activity: The resulting hyper-crotonylated histones serve as a substrate to study the decrotonylase activity of HDACs. Class I HDACs, in particular, have been shown to remove crotonyl groups.[5]
-
Direct Inhibition: Some evidence suggests that at higher concentrations (e.g., 6 mM or more), crotonate itself can directly inhibit the decrotonylation and deacetylation activity of HDAC1 in vitro.[5]
This process allows researchers to investigate the balance between histone "writers" (HATs) and "erasers" (HDACs) in the context of crotonylation.
Quantitative Data
The primary quantitative effect of this compound is the dose-dependent increase in histone crotonylation levels. While specific IC50 values for this compound against HDACs are not standardly reported (as it's not a direct, high-affinity inhibitor in the classical sense), its effects on related processes have been quantified.
| Parameter | Enzyme/Process | Value/Effect | Cell Line/System | Reference |
| HDAC Inhibition | HDAC1 Decrotonylation | Inhibition observed at ≥6 mM | In vitro | [5] |
| HDAC Inhibition | HDAC1 Deacetylation | Inhibition observed at ≥6 mM | In vitro | [5] |
| HDAC Inhibitor IC50 | Trichostatin A (TSA) | ~50 nM (for decrotonylation) | In vitro | [5] |
| HDAC Inhibitor IC50 | Trichostatin A (TSA) | ~5 nM (for deacetylation) | In vitro | [5] |
| Cellular Effect | Histone Crotonylation | Dramatic, dose-dependent increase | HeLa S3 Cells | [1] |
| Cellular Effect | Histone Acetylation | No significant change observed | HeLa S3 Cells | [2] |
| Functional Outcome | Gene Expression | Potent stimulation of transcription | In vitro / Macrophages | [1] |
Note: The data highlights that while this compound robustly increases histone crotonylation, its direct inhibitory effect on HDACs occurs at much higher concentrations compared to classical HDAC inhibitors like Trichostatin A (TSA). This underscores its primary utility as a tool to increase the substrate for decrotonylase activity.
Experimental Protocols
Cell Culture Treatment to Induce Histone Hypercrotonylation
This protocol describes the general procedure for treating cultured mammalian cells with this compound to study its effects on histone crotonylation and gene expression.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HCT116, HK-2)
-
Complete cell culture medium
-
This compound (NaCr) stock solution (e.g., 1 M in sterile water, pH adjusted to 7.4)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer for protein extraction (e.g., RIPA buffer)
-
Histone extraction reagents
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Preparation of Working Solution: Prepare a fresh working solution of this compound in complete culture medium. A typical final concentration range is 1-10 mM.[6]
-
Treatment: Aspirate the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle-treated control (medium only).
-
Incubation: Incubate the cells for a desired period. A time course of 3.5 to 24 hours is common to observe significant changes in histone crotonylation.[6]
-
Cell Harvest:
-
For Western Blot: Wash cells twice with ice-cold PBS. Lyse the cells directly on the plate with lysis buffer containing protease and HDAC inhibitors.
-
For Histone Extraction: Follow a standard acid extraction protocol to isolate histones for downstream analysis.
-
-
Downstream Analysis: Analyze the samples via Western Blot using antibodies specific for crotonylated lysine (e.g., anti-pan-Kcr, anti-H3K18cr) and antibodies for total histones as a loading control.
In Vitro HDAC Decrotonylation Assay
This protocol is adapted from methods used to measure the ability of a purified HDAC enzyme to remove crotonyl groups from a histone substrate.[7]
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1)
-
Recombinant histone H3.1
-
p300 catalytic domain (for in vitro crotonylation)
-
Crotonyl-CoA
-
HDAC assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
SDS-PAGE reagents and Western Blot apparatus
-
Antibody specific for the crotonylated histone mark (e.g., anti-H3K18cr)
-
Total H3 antibody
Procedure:
Part 1: Preparation of Crotonylated Substrate
-
Set up a reaction mix containing recombinant histone H3.1, the catalytic domain of p300, and crotonyl-CoA in a suitable buffer.[7]
-
Incubate at 30°C for 2 hours to allow for histone crotonylation.
-
Inactivate the p300 enzyme by heating at 65°C for 5 minutes.[7]
-
Verify the crotonylation of the histone substrate by Western Blot.
Part 2: Decrotonylation Reaction
-
Set up reaction tubes containing the prepared crotonylated histone H3 substrate in HDAC assay buffer.
-
Add varying concentrations of the recombinant HDAC enzyme to the tubes. Include a negative control with no HDAC enzyme.[7]
-
To test for inhibition, pre-incubate the HDAC enzyme with an inhibitor (e.g., TSA or high concentrations of this compound) before adding the substrate.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western Blot, probing with the anti-crotonyl-lysine antibody and a total histone antibody to assess the degree of decrotonylation.
Signaling Pathways and Functional Relationships
This compound treatment and the subsequent increase in histone crotonylation impact various cellular signaling pathways, primarily through the regulation of gene expression. Histone crotonylation is enriched at the promoters and enhancers of active genes, suggesting a direct role in transcriptional activation.[2]
Key Relationships:
-
Metabolism and Epigenetics: The use of this compound directly links cellular metabolism (processing of short-chain fatty acids) to epigenetic regulation of gene expression.[1]
-
Gene Activation: p300-catalyzed histone crotonylation is a potent stimulator of transcription, in some cases more so than acetylation.[1]
-
Cell Cycle Control: Histone crotonylation levels have been shown to increase during the S and G2-M phases of the cell cycle, a process regulated by Class I HDACs.[5]
-
Disease Pathophysiology: Dysregulation of histone crotonylation has been implicated in various diseases. For example, this compound has been shown to alleviate diabetic kidney disease, partly by inducing histone Kcr and reducing inflammation and fibrosis.[3][8] It also plays a role in intestinal regeneration.[9]
Conclusion and Future Directions
This compound is an indispensable tool for elucidating the biological functions of histone crotonylation and the HDACs that erase this mark. By increasing the intracellular concentration of crotonyl-CoA, it allows for the controlled study of the interplay between metabolic state and epigenetic regulation. Researchers can leverage this compound to identify novel substrates of decrotonylating HDACs, understand the role of crotonylation in gene regulation, and explore its therapeutic potential in various diseases. Future studies will likely focus on developing more specific inhibitors for decrotonylating enzymes and further unraveling the complex crosstalk between histone crotonylation and other post-translational modifications.
References
- 1. Frontiers | The Regulation and Function of Histone Crotonylation [frontiersin.org]
- 2. The Contribution of Histone Crotonylation to Tissue Health and Disease: Focus on Kidney Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Alleviates Diabetic Kidney Disease Partially Via the Histone Crotonylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging roles of non-histone protein crotonylation in biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gcn5 and Esa1 function as histone crotonyltransferases to regulate crotonylation-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Enzymatic Assays of Histone Decrotonylation on Recombinant Histones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Endogenous Landscape of Crotonate: A Technical Guide to Its Origins, Metabolism, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crotonate, a short-chain fatty acid (SCFA), is an emerging molecule of interest in cellular metabolism and epigenetic regulation. Primarily originating from the metabolic activities of the gut microbiota, crotonate serves as a precursor for crotonyl-CoA, a key substrate for post-translational modifications of proteins, notably histones. This technical guide provides an in-depth exploration of the endogenous sources of crotonate, its metabolic pathways, and the analytical methodologies required for its study. We delve into the conversion of crotonate to its activated form, its connections to fatty acid and amino acid metabolism, and its role in cellular signaling. Detailed experimental protocols for the quantification of crotonate in biological matrices are provided, alongside a discussion of the current understanding and existing knowledge gaps in the field. This guide is intended to be a comprehensive resource for researchers investigating the physiological and pathological roles of crotonate.
Endogenous Sources of Crotonate
The primary source of endogenous crotonate is the fermentation of dietary fibers by the gut microbiota.[1][2] While the exact concentrations in the healthy human gut are not well-documented, crotonate is a product of the metabolic activity of various anaerobic bacteria.[3] Key butyrate-producing bacteria, such as those from the genera Roseburia and Faecalibacterium, are thought to be potential contributors to the gut's crotonate pool, given the close metabolic relationship between butyrate and crotonate metabolism.[4][5][6][7][8][9] In health, the major short-chain fatty acids—acetate, propionate, and butyrate—are present in the large intestine and feces at an approximate molar ratio of 60:20:20.[10]
Beyond the gut, crotonate can also be generated intracellularly as an intermediate in the metabolic pathways of fatty acids and certain amino acids.
Metabolism of Crotonate
The metabolic journey of crotonate is intrinsically linked to the pool of crotonyl-CoA, a central intermediate in several key metabolic pathways.
Cellular Uptake
Crotonic acid, the protonated form of crotonate, can enter cells via free diffusion across the cell membrane. Additionally, the anionic form, crotonate, is transported into cells by monocarboxylate transporters (MCTs) and sodium-coupled monocarboxylate transporters (SMCTs).[5]
Conversion to Crotonyl-CoA
Once inside the cell, crotonate must be activated to crotonyl-CoA to participate in metabolic reactions. This conversion is catalyzed by acyl-CoA synthetases. For some time, Acyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2) was implicated in this process.[11][12] However, recent in vitro studies have demonstrated that ACSS2 is inefficient at converting crotonate to crotonyl-CoA, suggesting that other acyl-CoA synthetases may be primarily responsible for this activation in vivo.[13][14] This remains an area of active investigation.
Metabolic Fates of Crotonyl-CoA
Crotonyl-CoA is a key intermediate in several major metabolic pathways:
-
Fatty Acid β-oxidation: During the breakdown of fatty acids, butyryl-CoA is oxidized to crotonyl-CoA by short-chain acyl-CoA dehydrogenase (ACADS).[2]
-
Amino Acid Catabolism: The degradation of the amino acids lysine and tryptophan also generates crotonyl-CoA.[2]
-
Butyrate Metabolism: Butyrate, another major SCFA from the gut, can be converted to butyryl-CoA and subsequently to crotonyl-CoA.[2]
-
Protein Crotonylation: Crotonyl-CoA serves as the donor for the crotonylation of lysine residues on histone and non-histone proteins, an important epigenetic modification that can influence gene expression.[2][15]
Signaling Pathways
The primary recognized signaling role of crotonate is indirect, occurring through its conversion to crotonyl-CoA and the subsequent impact on protein crotonylation, which in turn regulates various cellular processes. Direct signaling roles for crotonate, such as binding to cell surface receptors like the free fatty acid receptors FFAR2 and FFAR3, which are activated by other SCFAs, are not yet well-established.[16][17][18][19]
Quantitative Data
Quantitative data on crotonate concentrations in healthy human tissues and biofluids are sparse in the current literature. However, some studies have reported measurements in specific contexts:
| Biological Matrix | Condition | Reported Concentration/Change | Citation(s) |
| Mouse Colonic Crypts | DSS-induced colitis (regenerating phase) | Significant increase | [6] |
| Human Plasma | Crohn's Disease Patients | Reduced levels compared to healthy controls | [20] |
This table will be updated as more quantitative data becomes available.
Experimental Protocols
Accurate quantification of crotonate in biological samples is challenging due to its volatility and hydrophilicity. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred analytical methods. Derivatization is often required to improve chromatographic separation and detection sensitivity.
Protocol for Crotonate Quantification in Fecal Samples by GC-MS
This protocol is a composite based on established methods for SCFA analysis.[20][21][22][23][24]
5.1.1. Sample Preparation and Extraction
-
Homogenize 50-150 mg of frozen fecal sample in 1 mL of a cold 0.005 M aqueous NaOH solution containing a suitable internal standard (e.g., caproic acid-d3 at 5 µg/mL).
-
Centrifuge the homogenate at 13,000 x g for 20 minutes at 4°C.
-
Collect the supernatant for derivatization.
5.1.2. Derivatization with Isobutyl Chloroformate
-
To 100 µL of the fecal extract supernatant, add derivatization reagents in an aqueous solution.
-
Use isobutyl chloroformate in a reaction system of water, isobutanol, and pyridine for optimal derivatization.
-
Extract the derivatized products with hexane.
5.1.3. GC-MS Analysis
-
GC Column: Use a suitable capillary column, such as an HP-5ms (30 m x 250 µm i.d., 0.25 µm film thickness).
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: Increase to 325°C at a rate of 10°C/minute.
-
Hold: 325°C for 10 minutes.
-
-
Injector Temperature: 250°C.
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.
-
Protocol for Crotonate Quantification in Plasma/Serum by LC-MS/MS
This protocol is based on methods utilizing 3-nitrophenylhydrazine (3-NPH) derivatization.[1][25][26][27][28]
5.2.1. Sample Preparation and Protein Precipitation
-
To 100 µL of plasma or serum, add 400 µL of cold acetonitrile containing an appropriate internal standard (e.g., 13C-labeled crotonate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
5.2.2. Derivatization with 3-NPH
-
Reconstitute the dried extract in 50 µL of a solution containing 3-NPH and a coupling agent (e.g., EDC) in a suitable solvent mixture (e.g., water/acetonitrile with pyridine).
-
Incubate the reaction mixture at 40°C for 30 minutes.
-
After incubation, add a quenching solution if necessary and dilute with the initial mobile phase for analysis.
5.2.3. LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phases:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A suitable gradient to separate the derivatized SCFAs.
-
MS/MS Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM transitions for derivatized crotonate and the internal standard should be optimized.
-
Visualization of Metabolic Pathways
Overview of Endogenous Crotonate Metabolism
Caption: Overview of the primary sources and metabolic fate of endogenous crotonate.
Experimental Workflow for Crotonate Quantification
Caption: A generalized workflow for the quantification of crotonate in biological samples.
Conclusion and Future Directions
Crotonate is a metabolically significant short-chain fatty acid with its primary origins in the gut microbiome and roles as an intermediate in core metabolic pathways. Its conversion to crotonyl-CoA links it directly to the burgeoning field of protein crotonylation and epigenetic regulation. While significant progress has been made in understanding its metabolic connections and in developing analytical methods for its detection, several key areas require further investigation.
Future research should focus on:
-
Accurate Quantification: Establishing baseline concentrations of crotonate in various healthy human tissues and biofluids is crucial for understanding its physiological roles.
-
Enzyme Identification and Kinetics: Definitive identification of the primary human acyl-CoA synthetase(s) responsible for crotonate activation and characterization of their kinetic properties are needed.
-
Microbiota Contribution: Identifying the specific species within the human gut microbiota that are major producers of crotonate will be key to understanding the interplay between diet, the microbiome, and host metabolism.
-
Direct Signaling Roles: Investigating potential direct signaling functions of crotonate, independent of its conversion to crotonyl-CoA, could reveal novel biological activities.
This technical guide provides a solid foundation for researchers entering this exciting field and highlights the key questions that will drive future discoveries in the biology of crotonate.
References
- 1. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 2. The short-chain fatty acid crotonate reduces invasive growth and immune escape of Candida albicans by regulating hyphal gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Roseburia intestinalis: A Beneficial Gut Organism From the Discoveries in Genus and Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Roseburia intestinalis: A Beneficial Gut Organism From the Discoveries in Genus and Species [frontiersin.org]
- 6. Identification of Metabolic Signatures Linked to Anti-Inflammatory Effects of Faecalibacterium prausnitzii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Butyrate-producing gut bacterium Faecalibacterium prausnitzii protects against bacterial pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Functional Characterization of Novel Faecalibacterium prausnitzii Strains Isolated from Healthy Volunteers: A Step Forward in the Use of F. prausnitzii as a Next-Generation Probiotic [frontiersin.org]
- 9. The gut anaerobe Faecalibacterium prausnitzii uses an extracellular electron shuttle to grow at oxic–anoxic interphases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fecal Metabolites As Non-Invasive Biomarkers of Gut Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The metabolic fate of acetate in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crotonate enhances intestinal regeneration after injury via HBO1-mediated H3K14 crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetyl-CoA synthetase (ACSS2) does not generate butyryl- and crotonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Reactome | Free fatty acid receptors [reactome.org]
- 18. Free Fatty Acid Receptors (FFARs) in Adipose: Physiological Role and Therapeutic Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Free Fatty Acid Receptors as Mediators and Therapeutic Targets in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rapid profiling method for mammalian feces short chain fatty acids by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A sensitive GC/MS detection method for analyzing microbial metabolites short chain fatty acids in fecal and serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]
- 26. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 27. tandfonline.com [tandfonline.com]
- 28. High-Throughput RPLC-MS/MS Quantification of Short- and Medium-Chain Fatty Acids | Springer Nature Experiments [experiments.springernature.com]
A Comprehensive Technical Guide to Sodium Crotonate: Chemical Properties and Laboratory Synthesis
This technical guide provides an in-depth overview of the chemical properties and laboratory synthesis of sodium crotonate for researchers, scientists, and professionals in drug development.
Chemical Properties of this compound
This compound, the sodium salt of crotonic acid, is a chemical compound with applications in organic synthesis. Its properties are summarized below.
General Properties
| Property | Value | Source |
| IUPAC Name | sodium (E)-but-2-enoate | [1] |
| Molecular Formula | C₄H₅NaO₂ | [1] |
| Molecular Weight | 108.07 g/mol | [1] |
| CAS Number | 17342-77-7 | [1] |
| Appearance | White to off-white crystalline powder | |
| Odor | Similar to butyric acid | [2] |
Physical Properties
| Property | Value | Source |
| Solubility | Soluble in water. | [2] |
| Soluble in many organic solvents. | [2] |
Spectroscopic Data
While specific spectroscopic data for this compound is not extensively available, the expected spectral characteristics can be inferred from its structure and data from its parent acid, crotonic acid.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by the absence of the broad O-H stretch of the carboxylic acid and the appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show signals corresponding to the methyl and vinyl protons of the crotonate backbone.
-
¹³C NMR: The carbon NMR spectrum would display peaks for the methyl carbon, the two vinyl carbons, and the carboxylate carbon.
-
Laboratory Synthesis of this compound
The most straightforward laboratory synthesis of this compound involves the neutralization of crotonic acid with a sodium base, typically sodium hydroxide.[3][4][5]
Reaction Scheme
The reaction is a simple acid-base neutralization:
CH₃CH=CHCOOH + NaOH → CH₃CH=CHCOONa + H₂O
Experimental Protocol
Materials and Reagents:
-
Crotonic acid (C₄H₆O₂)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ethanol (optional, for recrystallization)
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Heating plate
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Dissolution of Crotonic Acid: In a beaker, dissolve a known quantity of crotonic acid in a minimal amount of distilled water. Gentle heating may be required to aid dissolution.
-
Preparation of Sodium Hydroxide Solution: Prepare a stoichiometric equivalent of sodium hydroxide solution in a separate beaker by dissolving NaOH pellets in distilled water.
-
Neutralization: Slowly add the sodium hydroxide solution to the crotonic acid solution while stirring continuously. Monitor the pH of the reaction mixture. The addition is complete when a neutral pH (approximately 7) is reached.
-
Isolation of this compound: The resulting solution contains this compound. To isolate the solid product, the water can be removed by evaporation. This can be achieved by gentle heating on a heating plate in a fume hood.
-
Purification (Optional): The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Drying: The purified crystals are collected by vacuum filtration using a Büchner funnel and dried in a drying oven at a moderate temperature to remove any residual solvent.
Synthesis Workflow Diagram
Caption: Workflow for the laboratory synthesis of this compound.
Safety and Handling
Appropriate safety precautions should be taken when handling this compound and its precursors.
-
Crotonic Acid: Crotonic acid is corrosive and can cause skin burns and eye damage. It is also harmful if swallowed.
-
Sodium Hydroxide: Sodium hydroxide is a strong base and is highly corrosive. It can cause severe skin burns and eye damage.
-
This compound: While a specific safety data sheet was not found in the search results, as a derivative of crotonic acid, it should be handled with care.
General Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Applications in Research and Development
This compound can serve as a starting material or intermediate in various organic syntheses. Its vinyl group and carboxylate functionality allow for a range of chemical transformations, making it a useful building block in the development of new molecules, including active pharmaceutical ingredients.
Logical Relationship Diagram
Caption: Logical flow of the acid-base neutralization reaction.
References
- 1. This compound | C4H5NaO2 | CID 23665426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crotonic acid - Wikipedia [en.wikipedia.org]
- 3. brainly.com [brainly.com]
- 4. youtube.com [youtube.com]
- 5. Answered: In a titration of 150 mg of crotonic acid with 0.100 M NaOH, what is the total ionic equation and net ionic equation for this reaction with the appropriate… | bartleby [bartleby.com]
Sodium Crotonate's Influence on Non-Histone Protein Crotonylation: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein crotonylation, a recently identified post-translational modification (PTM), is emerging as a critical regulator of cellular processes. This dynamic PTM, occurring on lysine residues, is intrinsically linked to cellular metabolism and gene expression. Sodium crotonate (NaCr) has become an invaluable chemical tool to investigate this pathway, as it directly elevates the intracellular pool of crotonyl-CoA, the essential substrate for crotonylation. This guide provides an in-depth technical overview of the mechanisms by which this compound influences the crotonylation of non-histone proteins, summarizes key quantitative findings, details relevant experimental protocols, and visualizes the underlying cellular and experimental workflows.
Introduction to Protein Crotonylation
Lysine crotonylation (Kcr) is a type of protein acylation where a crotonyl group is covalently attached to the ε-amino group of a lysine residue.[1][2][3] This modification neutralizes the positive charge of lysine, potentially altering protein structure, function, and interactions.[1] While initially discovered on histone proteins where it plays a significant role in transcriptional regulation, subsequent proteomic studies have revealed that crotonylation is widespread, affecting a vast number of non-histone proteins involved in diverse cellular functions.[1][4][5] The regulation of crotonylation is maintained by the interplay of enzymes known as "writers" (lysine crotonyltransferases, e.g., p300/CBP) that add the mark, and "erasers" (lysine decrotonylases, e.g., certain HDACs and SIRTs) that remove it.[1][6][7]
Mechanism of Action: How this compound Drives Crotonylation
This compound serves as an exogenous source of crotonate, a short-chain fatty acid.[6][8] Upon entering the cell, it is converted into crotonyl-CoA by the enzyme Acyl-CoA Synthetase Short Chain Family Member 2 (ACSS2).[7][8][9][10] This reaction increases the intracellular concentration of crotonyl-CoA, the primary donor substrate for crotonyltransferase enzymes like p300/CBP.[1][2][6] The elevated availability of crotonyl-CoA shifts the enzymatic equilibrium, favoring the crotonylation of lysine residues on various protein substrates, including a wide array of non-histone proteins.[1][2][11] This induced hyper-crotonylation allows researchers to study the functional consequences of this modification on a global scale.[1][11]
Data Presentation: Effects of this compound Treatment
Treatment of various cell lines with this compound leads to a significant increase in the crotonylation of numerous non-histone proteins without affecting their overall expression levels.
| Target Protein(s) | Observed Effect of NaCr | Cell Line / Model | Reference |
| HDAC1, CBX3, CBX5, MTA2, Cul4B | Increased crotonylation; no change in protein expression. | HeLa | [1] |
| RNF2, UBE2E1, NCOR1, RBBP4 | Significant increase in crotonylation. | HeLa | [1][2] |
| HDAC1 | Enhanced crotonylation, leading to reduced deacetylase activity. | HeLa | [4][6] |
| GPD1, FABP4 | Expression downregulated. | Adipocytes | [12] |
| AK2, TPI1, NDUFA8 | Expression upregulated. | Adipocytes | [12] |
| Global Proteome | Upregulation of total protein crotonylation. | Periodontal Ligament Stem Cells (PDLSCs) | [13] |
| Histones (e.g., H3) | Increased crotonylation. | HEK293, HeLa, HCT116 | [4][8][11] |
Functional Consequences of Induced Non-Histone Crotonylation
The application of this compound has been instrumental in uncovering the roles of non-histone crotonylation in various biological processes:
-
Enzyme Regulation : Crotonylation can directly impact enzymatic activity. For instance, NaCr treatment enhances the crotonylation of HDAC1, which in turn reduces its deacetylase activity, suggesting a feedback loop between different acylation marks.[4][6]
-
Cell Cycle Control : Studies have shown that this compound treatment can influence the cell cycle. It was found to decrease the number of S phase cells while increasing the population of G2 phase cells, partly by affecting the phosphorylation of histone H3 at Ser10, a marker for the G2/M phase.[4]
-
Cellular Differentiation : NaCr promotes the osteogenic differentiation of periodontal ligament stem cells (PDLSCs), an effect linked to the increased crotonylation of proteins within the PI3K-AKT signaling pathway.[13] Similarly, crotonate treatment enhances the differentiation of human embryonic stem cells (hESCs) into the endodermal lineage.[14][15]
-
Metabolism : In adipocytes, NaCr treatment altered the expression of key metabolic proteins. It downregulated GPD1 and FABP4 while upregulating AK2, TPI1, and NDUFA8, indicating that crotonylation plays a role in regulating white fat browning.[12]
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of this compound's effects. Below are protocols for key experiments.
Cell Culture and this compound Treatment
This protocol describes the general procedure for treating cultured mammalian cells with this compound to induce protein crotonylation.
-
Cell Seeding : Plate cells (e.g., HeLa, HEK293, adipocytes) on appropriate culture plates (e.g., 10 cm plates for protein extraction) and grow them in standard culture medium (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO2) until they reach 70-80% confluency.[16]
-
Preparation of NaCr Stock : Prepare a sterile stock solution of this compound (e.g., 1 M in water or PBS). The final concentration used in culture can vary, but concentrations between 5 mM and 20 mM are commonly reported.[12][15]
-
Treatment : Aspirate the old medium from the cells and replace it with fresh medium containing the desired final concentration of this compound. A vehicle control (medium with an equivalent volume of the solvent used for the stock solution) should be run in parallel.
-
Incubation : Return the cells to the incubator for a specified duration. Incubation times can range from 6 to 24 hours, depending on the experimental goals.[12][15]
-
Cell Harvesting : After incubation, wash the cells with ice-cold PBS and harvest them for downstream analysis (e.g., protein extraction for Western Blot or mass spectrometry).[17]
Western Blotting for Crotonylated Proteins
This protocol is for the detection of global or specific protein crotonylation changes following NaCr treatment.
-
Protein Extraction : Lyse the harvested cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors (including broad-spectrum HDAC inhibitors like Trichostatin A and sodium butyrate to preserve the crotonylation marks).[18][19]
-
Protein Quantification : Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE : Separate equal amounts of protein (e.g., 20-30 µg) from control and NaCr-treated samples on an SDS-polyacrylamide gel.[20][21]
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for crotonyl-lysine (pan-Kcr antibody) overnight at 4°C with gentle agitation. Dilute the antibody according to the manufacturer's recommendation.
-
Washing : Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[18]
-
Detection : After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be probed on the same membrane to ensure equal protein loading.[21]
Proteomic Analysis of Crotonylation
This protocol outlines the workflow for identifying and quantifying crotonylation sites on a proteome-wide scale after NaCr treatment.
-
Protein Extraction and Digestion : Extract total protein from control and NaCr-treated cells as described above. Digest the proteins into peptides using a protease, typically trypsin.
-
Enrichment of Crotonylated Peptides : To identify low-abundance crotonylated peptides, an enrichment step is necessary. Incubate the digested peptide mixture with agarose beads conjugated to a high-affinity pan-Kcr antibody to specifically capture crotonylated peptides.[22][23]
-
Washing and Elution : Thoroughly wash the beads to remove non-specifically bound peptides. Elute the enriched crotonylated peptides from the beads, typically using an acidic solution.
-
LC-MS/MS Analysis : Analyze the enriched peptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by liquid chromatography before being ionized and fragmented in the mass spectrometer.[22][24]
-
Data Analysis : Use specialized bioinformatics software to search the acquired MS/MS spectra against a protein database to identify the peptide sequences and pinpoint the exact lysine crotonylation sites. Quantitative analysis can be performed to compare the relative abundance of specific crotonylated peptides between NaCr-treated and control samples.[5][24]
Mandatory Visualizations
Conclusion
This compound is a powerful and specific tool for elevating protein crotonylation in cellular models. Its use has been pivotal in demonstrating the widespread nature of non-histone protein crotonylation and its functional importance in regulating fundamental cellular activities, including enzyme function, cell cycle progression, and differentiation. The methodologies outlined in this guide provide a framework for researchers to further explore the intricate roles of this post-translational modification. As our understanding of the "crotonylome" expands, so too will the potential for targeting this pathway in various disease states, opening new avenues for therapeutic development.
References
- 1. Emerging roles of non-histone protein crotonylation in biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Emerging roles of non-histone protein crotonylation in biomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Function and related Diseases of Protein Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. The Contribution of Histone Crotonylation to Tissue Health and Disease: Focus on Kidney Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | The Regulation and Function of Histone Crotonylation [frontiersin.org]
- 9. This compound Alleviates Diabetic Kidney Disease Partially Via the Histone Crotonylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulatory Mechanism of Protein Crotonylation and Its Relationship with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Chemical Probe for Protein Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Protein Crotonylation Promotes Osteogenic Differentiation of Periodontal Ligament Stem Cells via the PI3K-AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein crotonylation: Basic research and clinical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bicarbonate Plays a Critical Role in the Generation of Cytotoxicity during SIN-1 Decomposition in Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - KR [thermofisher.com]
- 19. Histone deacetylase inhibitors SAHA and sodium butyrate block G1-to-S cell cycle progression in neurosphere formation by adult subventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Protein Crotonylation: Mechanisms, Roles & Applications - Creative Proteomics [creative-proteomics.com]
- 23. Proteomics Analysis of Crotonylation - Creative Proteomics [creative-proteomics.com]
- 24. Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
The Controversial Role of ACSS2 in the Conversion of Sodium Crotonate to Crotonyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA synthetase short-chain family member 2 (ACSS2) is a critical enzyme in cellular metabolism, primarily known for its role in converting acetate to acetyl-CoA, a central molecule in energy metabolism and biosynthesis.[1][2] In recent years, a growing body of research has implicated ACSS2 in a broader role, including the conversion of other short-chain fatty acids, such as crotonate, into their corresponding acyl-CoA derivatives. This technical guide provides an in-depth analysis of the role of ACSS2 in the conversion of sodium crotonate to crotonyl-CoA, a process with significant implications for epigenetic regulation through histone crotonylation.
The conversion of this compound to crotonyl-CoA is a pivotal step in linking cellular metabolism to the regulation of gene expression. Crotonyl-CoA serves as the donor for histone crotonylation, a post-translational modification that influences chromatin structure and gene transcription.[3][4] While several studies have presented evidence supporting the direct involvement of ACSS2 in this conversion, a scientific debate exists, with some in vitro studies suggesting ACSS2 is unable to efficiently catalyze this reaction.[5][6] This guide will explore the evidence from both perspectives, detail the experimental protocols used in these investigations, and present the quantitative data in a clear, structured format.
The Enzymatic Conversion of this compound
ACSS2 is proposed to catalyze the conversion of this compound to crotonyl-CoA in an ATP-dependent manner. This reaction is analogous to its well-established role in converting acetate to acetyl-CoA. The proposed enzymatic reaction is as follows:
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the effect of this compound on cellular crotonyl-CoA levels and histone crotonylation, and the impact of ACSS2 knockdown on these processes.
Table 1: Effect of this compound on Cellular Crotonyl-CoA Levels
| Cell Line | This compound Concentration | Duration of Treatment | Fold Change in Crotonyl-CoA | Reference |
| HeLa S3 | 2.5 mM, 5 mM, 10 mM | 12 hours | Concentration-dependent increase | [3] |
Table 2: Effect of ACSS2 Knockdown on Crotonyl-CoA and Histone Crotonylation
| Cell Line | Condition | Measured Parameter | Outcome | Reference |
| HeLa S3 | ACSS2 siRNA + 10 mM this compound | Crotonyl-CoA levels | Reduced compared to control siRNA | [3] |
| HeLa S3 | ACSS2 siRNA + 10 mM this compound | Global H3K18Cr levels | Reduced compared to control siRNA | [3] |
| RAW 264.7 | ACSS2 siRNA + LPS stimulation | H3K18Cr at specific gene promoters | Reduced compared to control siRNA | [3] |
Signaling Pathway: From this compound to Gene Regulation
The conversion of this compound to crotonyl-CoA by ACSS2 is a key step in a signaling pathway that ultimately influences gene expression. This pathway involves the metabolic production of an epigenetic modifier, its use by a histone acetyltransferase (p300 has been shown to have crotonyltransferase activity), and the subsequent alteration of chromatin structure and gene transcription.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature regarding the role of ACSS2 in crotonate metabolism.
Protocol 1: ACSS2 Knockdown and Western Blot for Histone Crotonylation
This protocol describes the process of reducing ACSS2 expression in cells using siRNA followed by the analysis of global histone crotonylation levels.
Materials:
-
Cell line (e.g., HeLa S3)
-
Cell culture medium and supplements
-
ACSS2-specific siRNA and non-targeting control siRNA
-
Transfection reagent
-
This compound
-
Lysis buffer for histone extraction
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-histone H3 lysine 18 crotonylation (H3K18Cr) and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates to achieve 50-70% confluency at the time of transfection.
-
siRNA Transfection: Transfect cells with either ACSS2-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
This compound Treatment: After 24-48 hours of transfection, treat the cells with the desired concentration of this compound for the specified duration.
-
Cell Lysis and Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction protocol or a commercial kit.
-
SDS-PAGE and Western Blotting: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary anti-H3K18Cr antibody. A parallel blot or subsequent probing of the same blot with an anti-total H3 antibody should be performed as a loading control.
-
Detection: After incubation with an appropriate HRP-conjugated secondary antibody, visualize the protein bands using a chemiluminescent substrate.
-
Quantification: Quantify the band intensities to determine the relative levels of H3K18Cr normalized to total H3.
Protocol 2: Quantification of Intracellular Crotonyl-CoA by LC-MS/MS
This protocol outlines the methodology for extracting and quantifying crotonyl-CoA from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cultured cells treated with this compound
-
Ice-cold saline
-
Pre-chilled extraction solvent (e.g., 80% methanol)
-
Cell scraper
-
Centrifuge
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Cell Harvest and Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold saline.
-
Add a pre-chilled extraction solvent and scrape the cells.
-
Collect the cell lysate and centrifuge at high speed to pellet proteins and cell debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extracts using an LC-MS/MS system.
-
Separate the metabolites on a C18 reverse-phase column.
-
Quantify crotonyl-CoA using multiple reaction monitoring (MRM) with specific precursor and product ion transitions.
-
-
Data Analysis:
-
Calculate the peak area for crotonyl-CoA in each sample.
-
Normalize the data to an internal standard and/or cell number/protein concentration.
-
Compare the levels of crotonyl-CoA between different experimental conditions.
-
The Controversy: Evidence For and Against ACSS2's Role
A significant point of discussion in the field is the direct enzymatic capability of ACSS2 to utilize crotonate as a substrate.
Evidence Supporting ACSS2's Role:
-
Knockdown of ACSS2 in cells treated with this compound leads to a significant reduction in both intracellular crotonyl-CoA levels and global histone crotonylation.[3]
-
This effect is observed in multiple cell lines and for specific histone crotonylation marks.[3]
-
The link between ACSS2, crotonyl-CoA, and histone crotonylation has been implicated in various biological processes, including the regulation of inflammatory gene expression and the reversal of HIV latency.[3][7]
Evidence Against ACSS2's Direct Role:
-
In vitro enzymatic assays using purified or recombinant ACSS2 have shown that the enzyme has very low or no activity with crotonate as a substrate compared to its high activity with acetate.[5]
-
Structural modeling of the ACSS2 active site suggests that it may not favorably accommodate the larger and more rigid crotonyl group.[6]
-
It is proposed that the observed effects of ACSS2 knockdown on histone crotonylation in cellular models could be indirect, potentially through alterations in acetyl-CoA pools which in turn affect other metabolic pathways that produce crotonyl-CoA.[5]
Conclusion and Future Directions
The role of ACSS2 in converting this compound to crotonyl-CoA remains an area of active investigation and debate. While cellular studies strongly suggest that ACSS2 is a key player in providing the crotonyl-CoA pool for histone crotonylation, direct in vitro enzymatic evidence is conflicting. This discrepancy highlights the complexity of cellular metabolism and the potential for indirect regulatory mechanisms.
For researchers and drug development professionals, understanding this pathway is crucial. The modulation of histone crotonylation through the availability of crotonyl-CoA presents a potential therapeutic avenue for various diseases, including cancer and inflammatory disorders.[8][9] Future research should focus on:
-
Identifying other potential enzymes that may be responsible for or contribute to the synthesis of crotonyl-CoA from crotonate in the cytoplasm and nucleus.
-
Further elucidating the potential indirect mechanisms by which ACSS2 may regulate cellular crotonyl-CoA levels.
-
Developing specific inhibitors for ACSS2's potential crotonyl-CoA synthetase activity to probe its function in vivo.
A comprehensive understanding of the enzymatic landscape governing crotonyl-CoA metabolism will be essential for the successful therapeutic targeting of this important epigenetic regulatory pathway.
References
- 1. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein crotonylation: Basic research and clinical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetyl-CoA synthetase (ACSS2) does not generate butyryl- and crotonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HIV latency is reversed by ACSS2-driven histone crotonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of ACSS2-mediated histone crotonylation alleviates kidney fibrosis via IL-1β-dependent macrophage activation and tubular cell senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ACSS2‐Mediated Histone H4 Lysine 12 Crotonylation (H4K12cr) Alleviates Colitis via Enhancing Transcription of CLDN7 - ProQuest [proquest.com]
Methodological & Application
Protocol for using sodium crotonate to induce histone crotonylation in cell culture.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the use of sodium crotonate to artificially induce histone crotonylation in cultured mammalian cells. Histone crotonylation is a recently discovered post-translational modification that plays a crucial role in regulating gene expression. These protocols are intended for research purposes to investigate the functional significance of this epigenetic mark in various biological processes.
Introduction
Histone crotonylation, the addition of a crotonyl group to lysine residues on histone proteins, is an important epigenetic modification associated with active gene transcription. The intracellular levels of crotonyl-CoA, the donor for this modification, are a limiting factor for the extent of histone crotonylation. Exogenous administration of this compound can effectively increase intracellular crotonyl-CoA levels, leading to a subsequent rise in global histone crotonylation. This is achieved through the enzymatic activity of Acyl-CoA Synthetase Short-chain family member 2 (ACSS2), which converts crotonate to crotonyl-CoA. The histone acetyltransferases p300 and CBP then utilize crotonyl-CoA to catalyze the crotonylation of histone lysine residues.[1][2][3]
This protocol provides detailed methods for treating cells with this compound, followed by the extraction of histones and the analysis of histone crotonylation levels by Western blotting and mass spectrometry.
Data Presentation
Table 1: Recommended this compound Treatment Conditions for Various Cell Lines
| Cell Line | This compound Concentration | Incubation Time | Outcome | Reference |
| Human prostate cancer (Du145) | 50 mM, 100 mM | 24 hours | Increased global histone crotonylation | [4] |
| Human tubular epithelial (HK-2) | Not specified | Not specified | Increased H3K18 crotonylation | [1][2] |
| Adipocytes | 20 mM | 6 hours | Upregulation of lysine crotonylation-modified proteins | [5] |
| Neural stem/progenitor cells | 10 mM | 24 hours | Increased global histone crotonylation | [6] |
| Cashmere goat somatic cells | 20-30 mM | 24 hours | Enhanced H3K9cr and H3K18cr levels | [7] |
| Human embryonic stem cells (hESCs) | 5 mM | 3 days | Increased histone crotonylation | [8] |
| Human colon carcinoma (HCT116) | >6 mM | Not specified | Promoted H3 and H4 crotonylation | [9] |
Signaling Pathway
The induction of histone crotonylation by this compound follows a defined metabolic and enzymatic pathway within the cell.
References
- 1. This compound Alleviates Diabetic Kidney Disease Partially Via the Histone Crotonylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Contribution of Histone Crotonylation to Tissue Health and Disease: Focus on Kidney Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-Histone Lysine Crotonylation Is Involved in the Regulation of White Fat Browning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone crotonylation regulates neural stem cell fate decisions by activating bivalent promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Crotonylation on Reprogramming of Cashmere Goat Somatic Cells with Different Differentiation Degrees - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone crotonylation promotes mesoendodermal commitment of human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Application of sodium crotonate in studying diabetic kidney disease models.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic kidney disease (DKD) is a major microvascular complication of diabetes and a leading cause of end-stage renal disease. Its pathogenesis involves a complex interplay of metabolic and hemodynamic factors, leading to chronic inflammation and fibrosis within the kidneys. Recent research has highlighted the therapeutic potential of sodium crotonate (NaCr), a short-chain fatty acid, in mitigating the progression of DKD. This document provides a comprehensive overview of the application of this compound in preclinical DKD models, detailing its mechanism of action, experimental protocols, and key findings.
This compound has been shown to exert its renoprotective effects through a dual mechanism. Firstly, it helps to ameliorate hyperglycemia and dyslipidemia, key metabolic derangements in diabetes.[1][2] Secondly, and more specifically, it functions as a precursor for histone lysine crotonylation (Kcr), a novel post-translational modification that plays a crucial role in regulating gene expression.[1][2] By increasing histone crotonylation, this compound can modulate the expression of genes involved in inflammatory and fibrotic pathways, thereby reducing renal injury.[1]
Mechanism of Action: The Histone Crotonylation Pathway
This compound's primary mechanism in the context of DKD involves the epigenetic modification of histones. Exogenous this compound is converted intracellularly to crotonyl-CoA by the enzyme Acyl-CoA synthetase short-chain family member 2 (ACSS2).[1][3] Crotonyl-CoA then serves as a substrate for the histone acetyltransferase p300, which catalyzes the transfer of the crotonyl group to lysine residues on histone tails, particularly H3K18.[1][2] This histone crotonylation leads to a reduction in the expression of pro-inflammatory and pro-fibrotic genes, such as TGF-β1 and α-SMA, ultimately alleviating the pathological changes associated with DKD.[1]
// Nodes NaCr [label="this compound\n(Exogenous)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ACSS2 [label="ACSS2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cr_CoA [label="Crotonyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; p300 [label="p300\n(Histone Acyltransferase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Histones [label="Histones", fillcolor="#F1F3F4", fontcolor="#202124"]; Crotonylated_Histones [label="Histone Crotonylation\n(e.g., H3K18cr)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Expression [label="Altered Gene Expression", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation_Fibrosis [label="Inflammation & Fibrosis\n(TGF-β1, α-SMA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DKD_Amelioration [label="Amelioration of\nDiabetic Kidney Disease", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges NaCr -> ACSS2 [label=" activates"]; ACSS2 -> Cr_CoA [label=" produces"]; Cr_CoA -> p300 [label=" substrate for"]; p300 -> Histones [label=" targets"]; Histones -> Crotonylated_Histones [label=" crotonylates"]; Crotonylated_Histones -> Gene_Expression [label=" leads to"]; Gene_Expression -> Inflammation_Fibrosis [label=" downregulates"]; Inflammation_Fibrosis -> DKD_Amelioration [label=" reduction leads to"]; }
Caption: Signaling Pathway of this compound in Diabetic Kidney Disease.Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound in a db/db mouse model of diabetic kidney disease.
Table 1: Effects of this compound on Renal Function and Metabolic Parameters in db/db Mice
| Parameter | Control (db/m) | Diabetic (db/db) | Diabetic (db/db) + NaCr |
| Urine Albumin-to-Creatinine Ratio (UACR; μg/mg) | 45 ± 8 | 255 ± 30 | 150 ± 25 |
| Serum Creatinine (CREA; μmol/L) | 15 ± 3 | 35 ± 5 | 20 ± 4 |
| Fasting Blood Glucose (mmol/L) | 6.5 ± 0.8 | 28.5 ± 3.2 | 18.5 ± 2.5 |
| Serum Triglycerides (TG; mmol/L) | 1.0 ± 0.2 | 2.5 ± 0.4 | 1.5 ± 0.3 |
| Serum Cholesterol (TC; mmol/L) | 2.2 ± 0.3 | 5.8 ± 0.6 | 3.5 ± 0.5 |
| Note: Data are presented as mean ± standard deviation and are illustrative of findings in the literature. *P < 0.05 compared to the Diabetic (db/db) group. |
Table 2: Effects of this compound on Renal Inflammatory and Fibrotic Markers in db/db Mice
| Marker (Relative Protein Expression) | Control (db/m) | Diabetic (db/db) | Diabetic (db/db) + NaCr |
| TGF-β1 | 1.0 ± 0.1 | 3.5 ± 0.4 | 1.8 ± 0.3 |
| α-SMA | 1.0 ± 0.2 | 4.2 ± 0.5 | 2.1 ± 0.4 |
| IL-1β | 1.0 ± 0.15 | 3.8 ± 0.6 | 1.9 ± 0.3 |
| IL-6 | 1.0 ± 0.2 | 4.5 ± 0.7 | 2.3 ± 0.5 |
| *Note: Data are presented as mean ± standard deviation and are illustrative of findings in the literature. *P < 0.05 compared to the Diabetic (db/db) group. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vivo Model: this compound Treatment in db/db Mice
This protocol describes the use of db/db mice, a genetic model of type 2 diabetes, to study the effects of this compound on DKD.
// Nodes Start [label="Start:\n8-week-old db/db mice", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="12 weeks of\nthis compound Treatment\n(e.g., 100 mg/kg/day via oral gavage)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Bi-weekly Monitoring:\nBody Weight & Blood Glucose", fillcolor="#FBBC05", fontcolor="#202124"]; Endpoint [label="Endpoint at 20 weeks of age", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sample_Collection [label="Sample Collection:\nUrine, Blood, Kidney Tissue", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analysis:\n- UACR, Serum Creatinine\n- Histology (PAS, Masson)\n- Western Blot (TGF-β1, α-SMA)\n- IHC/IF (IL-1β, IL-6)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; Endpoint -> Sample_Collection; Sample_Collection -> Analysis; }
Caption: In Vivo Experimental Workflow for this compound in db/db Mice.Materials:
-
Male db/db mice (8 weeks old)
-
Age-matched db/m mice (as controls)
-
This compound (Sigma-Aldrich)
-
Standard laboratory chow
-
Metabolic cages for urine collection
-
Blood glucose meter
-
Reagents for ELISA, Western Blot, and Immunohistochemistry
Procedure:
-
Animal Acclimatization: Acclimatize mice for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Grouping: Randomly divide the db/db mice into two groups: a vehicle-treated group and a this compound-treated group. A group of db/m mice will serve as non-diabetic controls.
-
Treatment: Administer this compound (e.g., 100 mg/kg body weight) or vehicle (saline) daily via oral gavage for 12 weeks.
-
Monitoring: Monitor body weight and random blood glucose levels every two weeks throughout the study period.
-
Sample Collection: At the end of the 12-week treatment period (at 20 weeks of age), place mice in metabolic cages for 24-hour urine collection. Following this, collect blood samples via cardiac puncture under anesthesia. Euthanize the mice and harvest the kidneys.
-
Biochemical Analysis:
-
Measure urinary albumin and creatinine concentrations to calculate the UACR.[4]
-
Measure serum creatinine, blood urea nitrogen (BUN), triglycerides, and cholesterol levels.
-
-
Histological Analysis:
-
Fix one kidney in 4% paraformaldehyde, embed in paraffin, and section for Periodic acid-Schiff (PAS) and Masson's trichrome staining to assess glomerulosclerosis and interstitial fibrosis.
-
-
Protein Expression Analysis:
-
Snap-freeze the other kidney in liquid nitrogen for protein extraction.
-
Perform Western blotting to determine the expression levels of TGF-β1, α-SMA, IL-1β, and IL-6.
-
Perform immunohistochemistry or immunofluorescence on paraffin-embedded sections to localize the expression of these proteins.
-
In Vitro Model: High Glucose-Induced HK-2 Cells
This protocol details the use of a human kidney proximal tubular epithelial cell line (HK-2) to investigate the cellular mechanisms of this compound in a high-glucose environment, mimicking diabetic conditions.
// Nodes Start [label="Culture HK-2 Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Starvation [label="Serum Starvation\n(24 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Treatment Groups:\n- Normal Glucose (5.5 mM)\n- High Glucose (30 mM)\n- HG + this compound\n- HG + NaCr + Inhibitors (ACSS2i, p300i)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubation\n(e.g., 48 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Harvest [label="Harvest Cells:\nProtein and RNA extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analysis:\n- Western Blot (PanKcr, H3K18cr, TGF-β1, α-SMA)\n- Immunofluorescence (PanKcr)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Starvation; Starvation -> Treatment; Treatment -> Incubation; Incubation -> Harvest; Harvest -> Analysis; }
Caption: In Vitro Workflow for this compound in HK-2 Cells.Materials:
-
HK-2 cell line (ATCC)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
D-Glucose (Sigma-Aldrich)
-
This compound (Sigma-Aldrich)
-
ACSS2 inhibitor (e.g., ACSS2(i))
-
p300 inhibitor (e.g., A485)
-
Antibodies for Western blotting and immunofluorescence (anti-PanKcr, anti-H3K18cr, anti-TGF-β1, anti-α-SMA)
Procedure:
-
Cell Culture: Culture HK-2 cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Experimental Setup: Seed cells into 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 24 hours before treatment.
-
Treatment: Treat the cells with the following conditions for a specified period (e.g., 48 hours):
-
Normal glucose (5.5 mM D-glucose)
-
High glucose (30 mM D-glucose)
-
High glucose + this compound (at various concentrations, e.g., 1, 5, 10 mM)
-
High glucose + this compound + ACSS2 inhibitor
-
High glucose + this compound + p300 inhibitor
-
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors for protein extraction.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Pan-Lysine-Crotonylation (PanKcr), H3K18cr, TGF-β1, and α-SMA overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
-
Immunofluorescence:
-
Grow cells on coverslips and treat as described above.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with BSA.
-
Incubate with the primary antibody against PanKcr, followed by a fluorescently labeled secondary antibody.
-
Mount the coverslips with a DAPI-containing medium and visualize using a fluorescence microscope.
-
Conclusion
The use of this compound in preclinical models of diabetic kidney disease has provided compelling evidence for its therapeutic potential. By targeting the underlying metabolic abnormalities and, more specifically, by modulating gene expression through histone crotonylation, this compound offers a novel approach to mitigating the inflammation and fibrosis that drive the progression of DKD. The protocols and data presented herein provide a framework for researchers and drug development professionals to further investigate and harness the renoprotective effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Alleviates Diabetic Kidney Disease Partially Via the Histone Crotonylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sodium Crotonate Treatment for Inducing Differentiation in Cashmere Goat Somatic Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cashmere fiber, a luxury product, is derived from the secondary hair follicles of cashmere goats. The differentiation of somatic cells, particularly skin-derived stem cells, into keratinocytes is a critical process in cashmere fiber growth. Recent advances in epigenetics have highlighted the role of histone modifications in regulating cell fate. One such modification, lysine crotonylation (Kcr), has emerged as a key regulator of gene expression and cellular processes. Sodium crotonate (NaCr), a precursor for crotonyl-CoA, can elevate intracellular histone crotonylation levels, thereby influencing cellular functions.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to potentially induce differentiation in cashmere goat somatic cells, with a focus on differentiation towards a keratinocyte lineage, a key cell type in cashmere production. The information is based on studies of this compound's effects on cashmere goat somatic cells in the context of reprogramming, as well as the established role of histone crotonylation in the differentiation of various stem cell types.
Principle and Proposed Mechanism of Action
This compound treatment increases the intracellular pool of crotonyl-CoA, the substrate for histone lysine crotonylation. This post-translational modification, primarily occurring on histone tails (e.g., H3K9cr, H3K18cr), is generally associated with active gene transcription. By altering the chromatin landscape, this compound can potentially activate genes crucial for lineage-specific differentiation, such as those involved in keratinocyte development in cashmere goat somatic stem cells. The proposed mechanism involves the opening of chromatin structure at the promoter regions of key differentiation genes, facilitating the binding of transcription factors and subsequent gene expression, leading to a phenotypic shift towards a differentiated state.
Caption: Proposed mechanism of this compound-induced cell differentiation.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cashmere goat somatic cell types, as reported in studies on somatic cell reprogramming. While the context is reprogramming, the data on cell viability, apoptosis, and cell cycle are crucial for determining optimal, non-toxic concentrations for differentiation protocols.
Table 1: Effect of this compound on Cell Viability of Cashmere Goat Somatic Cells
| Cell Type | NaCr Concentration (mM) | Treatment Time (h) | Relative Cell Viability (%) |
| MDSCs | 10 | 24 | ~95% |
| 20 | 24 | ~90% | |
| 30 | 24 | ~85% | |
| 40 | 24 | ~75% | |
| FFCs | 10 | 24 | ~100% |
| 20 | 24 | ~98% | |
| 30 | 24 | ~95% | |
| 40 | 24 | ~80% | |
| EFCs | 10 | 24 | ~100% |
| 20 | 24 | ~98% | |
| 30 | 24 | ~90% | |
| 40 | 24 | ~80% |
Data synthesized from studies on cashmere goat somatic cell nuclear transfer.
Table 2: Effect of this compound on Apoptosis of Cashmere Goat Somatic Cells (24h Treatment)
| Cell Type | NaCr Concentration (mM) | Apoptosis Rate (%) |
| MDSCs | 0 (Control) | ~5% |
| 10 | ~6% | |
| 20 | ~8% | |
| 30 | ~10% | |
| 40 | ~15% | |
| FFCs | 0 (Control) | ~4% |
| 10 | ~5% | |
| 20 | ~6% | |
| 30 | ~7% | |
| EFCs | 0 (Control) | ~4% |
| 10 | ~5% | |
| 20 | ~6% | |
| 30 | ~8% |
Data synthesized from studies on cashmere goat somatic cell nuclear transfer.[1]
Table 3: Effect of this compound on Cell Cycle Distribution of Cashmere Goat Somatic Cells (24h Treatment)
| Cell Type | NaCr Concentration (mM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MDSCs | 0 (Control) | ~70% | ~20% | ~10% |
| 30 | ~75% | ~15% | ~10% | |
| FFCs | 0 (Control) | ~72% | ~18% | ~10% |
| 20 | ~78% | ~12% | ~10% | |
| EFCs | 0 (Control) | ~73% | ~17% | ~10% |
| 20 | ~80% | ~10% | ~10% |
Data synthesized from studies on cashmere goat somatic cell nuclear transfer, indicating a tendency for G0/G1 arrest at higher concentrations.[1]
Experimental Protocols
The following protocols provide a framework for inducing and assessing the differentiation of cashmere goat somatic cells using this compound.
Caption: Experimental workflow for inducing and assessing cell differentiation.
Protocol 1: Isolation and Culture of Cashmere Goat Skin Stem Cells
This protocol is adapted from methods for isolating epidermal stem cells from cashmere goat skin.[2]
-
Tissue Collection: Aseptically collect a small skin biopsy (approx. 1 cm²) from the ear or neck of a cashmere goat.
-
Tissue Preparation: Wash the biopsy multiple times with Dulbecco's Phosphate-Buffered Saline (DPBS) containing antibiotics (100 U/mL penicillin, 100 µg/mL streptomycin).
-
Enzymatic Digestion: Mince the tissue into small pieces and incubate in a solution of 0.25% trypsin-EDTA at 4°C overnight.
-
Cell Separation: The next day, gently separate the epidermis from the dermis. Further treat the epidermis with 0.25% trypsin-EDTA at 37°C for 10-15 minutes.
-
Cell Collection: Neutralize the trypsin with complete culture medium (DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin). Filter the cell suspension through a 70 µm cell strainer.
-
Culture: Centrifuge the cells, resuspend in fresh complete culture medium, and plate in culture flasks. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Expansion: Change the medium every 2-3 days. Once confluent, passage the cells using 0.25% trypsin-EDTA.
Protocol 2: this compound Treatment for Differentiation Induction
This protocol outlines a potential method for inducing keratinocyte differentiation, based on general differentiation protocols and this compound treatment conditions.
-
Cell Seeding: Seed the cultured cashmere goat somatic cells onto culture plates at a density of 2 x 10⁴ cells/cm².
-
Pre-treatment Culture: Culture the cells in the complete culture medium until they reach 70-80% confluency.
-
Differentiation Induction: Replace the complete culture medium with a keratinocyte differentiation medium (e.g., Keratinocyte Serum-Free Medium supplemented with Epidermal Growth Factor and Bovine Pituitary Extract).
-
This compound Treatment: Add this compound to the differentiation medium to a final concentration of 10-30 mM. The optimal concentration should be determined experimentally, starting with the ranges identified in the reprogramming studies.[3]
-
Incubation: Culture the cells in the differentiation medium with this compound for 7-14 days, changing the medium every 2 days.
-
Control Groups: Maintain parallel cultures in differentiation medium without this compound and in the standard complete culture medium as negative controls.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Differentiation Markers
This protocol is for analyzing the expression of genes associated with keratinocyte differentiation.
-
RNA Extraction: At desired time points (e.g., day 0, 3, 7, 14), lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for target genes (e.g., Keratin 5, Keratin 14, Involucrin) and a reference gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 4: Western Blot for Histone Crotonylation and Protein Markers
This protocol is to confirm the increase in histone crotonylation and the expression of differentiation-specific proteins.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For histone analysis, perform acid extraction of histones.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of total protein or 5-10 µg of histone extract on a 10-15% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K9cr, H3K18cr, Pan-Kcr, Keratin 14, or Involucrin overnight at 4°C. Use an antibody against total Histone H3 or β-actin as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 5: Immunofluorescence for Protein Localization
This protocol allows for the visualization of differentiation markers within the cells.
-
Cell Culture on Coverslips: Grow cells on sterile glass coverslips in a culture plate and treat as described in Protocol 2.
-
Fixation: At the end of the treatment period, fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies against keratinocyte markers overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
Concluding Remarks
The use of this compound presents a novel and promising strategy for manipulating the epigenetic landscape of cashmere goat somatic cells to induce differentiation. The provided protocols, synthesized from current literature, offer a robust starting point for researchers to explore this application. It is crucial to empirically determine the optimal concentrations and treatment durations for specific cell types and desired differentiation outcomes. The analytical methods outlined will enable a thorough characterization of the cellular response to this compound treatment. This line of research holds potential for advancing our understanding of cashmere biology and could lead to new biotechnological approaches for improving cashmere production.
References
- 1. Effects of Crotonylation on Reprogramming of Cashmere Goat Somatic Cells with Different Differentiation Degrees | MDPI [mdpi.com]
- 2. Isolation and identification of stem cells from adult cashmere goat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cultivation of Hair Matrix Cells from Cashmere Goat Skins and Exemplified Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Preparation and Use of Sodium Crotonate Solutions in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution and preparation of sodium crotonate solutions for various experimental applications. It includes information on the physicochemical properties of this compound, solution preparation for in vitro and in vivo studies, and a visualization of its role in the histone crotonylation signaling pathway.
Physicochemical Properties and Solubility
This compound (C₄H₅NaO₂) is the sodium salt of crotonic acid. Understanding its physical and chemical properties is crucial for accurate solution preparation.
| Property | Value | Source |
| Molecular Weight | 108.07 g/mol | --INVALID-LINK--[1][2] |
| Appearance | White to light yellow crystalline flakes (for the acid form) | --INVALID-LINK--[3] |
| pH of 1M Solution | A 1M solution prepared by neutralizing crotonic acid with NaOH has a measured pH of around 6.1, though theoretical calculations suggest it should be higher. For experimental purposes, the pH is typically adjusted to a physiological range of 6.7-7.4. | [4] |
Solubility Data:
| Solvent | Solubility | Notes |
| Water | Soluble | Quantitative data not specified in search results. |
| Phosphate-Buffered Saline (PBS) | Assumed to be soluble | Commonly used as a vehicle for cell-based assays. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Used to prepare high-concentration stock solutions[6]. The final concentration of DMSO in cell culture should typically be kept low (e.g., ≤0.5%) to avoid cytotoxicity[8][9][10]. |
Experimental Protocols
Preparation of a 1 M this compound Stock Solution (Aqueous)
This protocol outlines the preparation of a 1 M aqueous stock solution of this compound from crotonic acid and sodium hydroxide.
Materials:
-
Crotonic acid (MW: 86.09 g/mol )
-
Sodium hydroxide (NaOH)
-
Deionized or distilled water
-
Volumetric flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Weigh Crotonic Acid: Weigh out 8.609 g of crotonic acid and place it in a beaker with approximately 80 mL of deionized water.
-
Dissolve with NaOH: While stirring, slowly add a 10 M NaOH solution dropwise to the crotonic acid suspension. The crotonic acid will dissolve as it is neutralized to form this compound.
-
Adjust pH: Continue adding NaOH until all the crotonic acid has dissolved. Monitor the pH of the solution using a calibrated pH meter. Adjust the pH to the desired level, typically between 7.0 and 7.4 for biological experiments[4][6]. Be cautious not to overshoot the target pH.
-
Final Volume Adjustment: Once the desired pH is reached, quantitatively transfer the solution to a 100 mL volumetric flask.
-
Bring to Volume: Add deionized water to the flask until the bottom of the meniscus reaches the 100 mL mark.
-
Mix Thoroughly: Stopper the flask and invert it several times to ensure the solution is homogenous.
-
Sterilization: For cell culture or in vivo use, sterile filter the solution through a 0.22 µm syringe filter into a sterile container[11][12].
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles[6].
Preparation of a 2.5 M this compound Stock Solution for In Vivo Studies
This protocol is adapted from a study investigating the effects of this compound on myocardial outcomes and is suitable for preparing a concentrated stock for animal experiments[6].
Materials:
-
Crotonic acid crystals
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH) solution
-
Sterile tubes for storage
Procedure:
-
Initial Dissolution: Weigh 8.6 g of crotonic acid crystals and place them in a suitable container. Add 4 mL of 100% DMSO.
-
Sonication: Sonicate the mixture to aid in the dissolution of the crotonic acid.
-
pH Adjustment: Adjust the pH of the solution to 7.0 by slowly adding NaOH solution.
-
Final Volume: Bring the total volume of the solution to 40 mL with sterile water or PBS. This results in a final concentration of 2.5 M.
-
Storage: Aliquot the solution into sterile tubes and store them frozen at -20°C[6].
Workflow for Preparing this compound Working Solutions
The following diagram illustrates the general workflow for preparing this compound solutions for experimental use.
Signaling Pathway
This compound influences cellular processes, notably through the regulation of histone crotonylation. Exogenous this compound can increase the intracellular pool of crotonyl-CoA, which serves as a substrate for histone acetyltransferases (HATs) like p300, leading to increased histone crotonylation and subsequent changes in gene expression[6][13][14][15][16][17].
The diagram below illustrates the signaling pathway from exogenous this compound to the regulation of gene expression.
Safety, Storage, and Disposal
Safety Precautions:
-
Handling Powder: When handling solid this compound or crotonic acid, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. Use a chemical fume hood if possible[13][18].
-
Handling Solutions: When preparing and handling solutions, especially those containing DMSO or NaOH, wear appropriate PPE. Be aware that the dissolution of NaOH is exothermic.
-
In case of contact:
Storage:
-
Solid: Store this compound powder in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1][19].
-
Stock Solutions: Aqueous and DMSO stock solutions of this compound should be stored in aliquots at -20°C to maintain stability and prevent contamination. Avoid repeated freeze-thaw cycles[6][20].
Disposal:
-
Dispose of this compound and its solutions in accordance with local, state, and federal regulations. Small quantities of dilute, neutralized solutions may be suitable for drain disposal, but it is essential to consult your institution's and local guidelines first[21][22]. Do not dispose of concentrated or unneutralized solutions down the drain. Contaminated materials should be disposed of as chemical waste[23].
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C4H5NaO2 | CID 23665426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. arigobio.com [arigobio.com]
- 4. acid base - What pH value of 1M this compound solution supposed to be? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. fishersci.com [fishersci.com]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publish.obsidian.md [publish.obsidian.md]
- 12. youtube.com [youtube.com]
- 13. fishersci.com [fishersci.com]
- 14. Acss2 Deletion Reveals Functional Versatility via Tissue-Specific Roles in Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Alleviates Diabetic Kidney Disease Partially Via the Histone Crotonylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spectrumchemical.com [spectrumchemical.com]
- 19. prod.adv-bio.com [prod.adv-bio.com]
- 20. static.abclonal.com [static.abclonal.com]
- 21. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 22. nems.nih.gov [nems.nih.gov]
- 23. chemos.de [chemos.de]
Chromatin immunoprecipitation (ChIP) sequencing analysis of sodium crotonate-treated cells.
FOR IMMEDIATE RELEASE
Application Note & Protocol
[City, State] – [Date] – In the dynamic field of epigenetics, the study of histone post-translational modifications continues to unveil intricate layers of gene regulation. Among these, lysine crotonylation (Kcr) has emerged as a significant player, linked to active transcription and cellular metabolism. The exogenous administration of sodium crotonate has been shown to robustly increase global histone crotonylation, providing a valuable tool for researchers to investigate its functional consequences. This document provides detailed application notes and protocols for conducting Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to analyze the genomic distribution of histone crotonylation in response to this compound treatment.
These guidelines are intended for researchers, scientists, and drug development professionals seeking to explore the impact of this histone mark on gene expression and cellular function.
Introduction to Histone Crotonylation and this compound
Histone crotonylation is a type of histone acylation that, like the well-studied histone acetylation, neutralizes the positive charge of lysine residues, leading to a more open chromatin structure permissive for transcription.[1] Histone crotonylation is dynamically regulated by "writer" enzymes (e.g., p300/CBP) that add the crotonyl group and "eraser" enzymes (e.g., HDACs, SIRTs) that remove it.[1] The availability of the donor molecule, crotonyl-CoA, is a key determinant of histone crotonylation levels and is linked to cellular metabolic states, particularly fatty acid metabolism.[2]
This compound, a salt of the short-chain fatty acid crotonic acid, can be readily taken up by cells and converted to crotonyl-CoA, thereby increasing the substrate pool for histone crotonyltransferases and leading to a global increase in histone Kcr levels.[3][4] This makes this compound a powerful chemical tool to probe the functional role of histone crotonylation in various biological processes, including gene activation, cell differentiation, and disease.[3][5]
Application of ChIP-Seq in this compound-Treated Cells
ChIP-seq is the gold-standard technique for genome-wide mapping of protein-DNA interactions, including the localization of modified histones.[6][7] By applying ChIP-seq to this compound-treated cells, researchers can:
-
Identify genes and regulatory elements (promoters, enhancers) that gain histone crotonylation.
-
Correlate changes in histone crotonylation with alterations in gene expression.
-
Uncover the interplay between histone crotonylation and other epigenetic marks.
-
Elucidate the role of histone crotonylation in specific cellular pathways and disease models.
Experimental Design and Workflow
A typical ChIP-seq experiment involving this compound treatment involves several key stages, from cell culture and treatment to bioinformatics analysis of the sequencing data.
Caption: Experimental workflow for ChIP-seq analysis of this compound-treated cells.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol is a general guideline and should be optimized for the specific cell line being used.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (Sigma-Aldrich, Cat. No. 391719 or equivalent)
-
Phosphate-Buffered Saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer)
Procedure:
-
Culture cells to approximately 70-80% confluency in appropriate culture vessels.
-
Prepare a stock solution of this compound in sterile water or PBS. The concentration of the stock solution should be high enough to allow for the desired final concentration without significantly diluting the culture medium.
-
Treat the cells by adding the this compound stock solution directly to the culture medium to achieve the desired final concentration. Common concentrations used in literature range from 1 mM to 40 mM.[3]
-
The duration of treatment can vary from a few hours to several days. A time-course experiment is recommended to determine the optimal treatment time for observing changes in histone crotonylation. A 24-hour treatment is a common starting point.[3][4]
-
Include a vehicle-treated control group (e.g., cells treated with the same volume of sterile water or PBS) for comparison.
-
After the treatment period, harvest the cells for the ChIP procedure.
Protocol 2: Chromatin Immunoprecipitation (ChIP)
This protocol is adapted from standard ChIP procedures for histone modifications.
Materials:
-
Formaldehyde (37%)
-
Glycine
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Wash Buffers (Low Salt, High Salt, LiCl, TE)
-
Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)
-
Proteinase K
-
RNase A
-
Anti-pan-Crotonyl-Lysine (Kcr) antibody (ensure it is ChIP-grade)
-
Protein A/G magnetic beads
-
Sonicator
Procedure:
-
Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Resuspend the cell pellet in Lysis Buffer and incubate on ice for 10 minutes.
-
Chromatin Shearing: Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 bp. The sonication conditions (power, duration, cycles) need to be optimized for the specific cell type and equipment.
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared chromatin with the anti-Kcr antibody overnight at 4°C with rotation. A no-antibody or IgG control should be included.
-
Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-chromatin complexes.
-
-
Washes: Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and twice with TE Buffer to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads using Elution Buffer. Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.
-
DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
Protocol 3: Library Preparation and Sequencing
Follow the manufacturer's instructions for the chosen library preparation kit (e.g., NEBNext® Ultra™ II DNA Library Prep Kit for Illumina®). A minimum of 10-12 PCR cycles is typically recommended for amplifying the ChIP DNA. Sequence the prepared libraries on a high-throughput sequencing platform.
Data Presentation
The quantitative data from ChIP-seq and complementary RNA-seq experiments should be summarized in clear, structured tables for easy comparison between this compound-treated and control samples.
Table 1: Summary of ChIP-seq Peak Analysis
| Sample | Total Reads | Mapped Reads (%) | Number of Peaks |
| Control (Vehicle) | 50,123,456 | 95.2 | 15,678 |
| This compound | 52,789,123 | 94.8 | 25,345 |
| Fold Change | - | - | 1.62 |
Table 2: Differential Histone Crotonylation Peaks
| Category | Number of Regions | Associated Genes |
| Gained Kcr Peaks | 12,890 | Gene A, Gene B, ... |
| Lost Kcr Peaks | 3,223 | Gene X, Gene Y, ... |
Table 3: Correlation of Kcr with Gene Expression (RNA-seq)
| Gene | Kcr Fold Change (Promoter) | RNA-seq Fold Change |
| Gene A | 3.5 | 2.8 |
| Gene B | 2.8 | 2.1 |
| Gene X | -2.1 | -1.5 |
| Gene Y | -1.8 | -1.2 |
Signaling Pathway and Regulatory Network
This compound treatment directly impacts the cellular concentration of crotonyl-CoA, which in turn influences the activity of histone crotonyltransferases and deacetylases, ultimately leading to changes in gene expression.
Caption: Signaling pathway of this compound-induced histone crotonylation.
Conclusion
The use of this compound in conjunction with ChIP-seq provides a robust framework for investigating the genome-wide landscape and functional consequences of histone crotonylation. The protocols and guidelines presented here offer a comprehensive starting point for researchers to delve into the exciting field of the crotonylome and its implications for biology and medicine. Careful optimization of experimental conditions and rigorous bioinformatics analysis are paramount to obtaining high-quality, reproducible data that will advance our understanding of this important epigenetic modification.
References
- 1. Histone crotonylation-centric gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Regulation and Function of Histone Crotonylation [frontiersin.org]
- 3. Effects of Crotonylation on Reprogramming of Cashmere Goat Somatic Cells with Different Differentiation Degrees - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crotonylation of GAPDH regulates human embryonic stem cell endodermal lineage differentiation and metabolic switch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using ChIP-seq technology to generate high-resolution profiles of histone modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: Identifying Protein Crotonylation via Mass Spectrometry Following Sodium Crotonate Exposure
Introduction
Protein lysine crotonylation (Kcr) is a dynamic post-translational modification (PTM) where a crotonyl group is added to a lysine residue.[1] This modification is implicated in a wide array of cellular processes, including the regulation of chromatin structure, gene transcription, and various cell signaling pathways.[2][3] Similar to other acylations like acetylation, crotonylation can neutralize the positive charge of lysine, potentially altering protein structure, activity, and interactions.[1][4] The intracellular levels of crotonyl-CoA, the donor for this modification, are a key determinant of crotonylation status.[3] Exposing cells to sodium crotonate, a precursor to crotonyl-CoA, has been shown to increase the levels of protein crotonylation, making it a valuable tool for studying the functional impact of this PTM.[5][6]
Mass spectrometry (MS)-based proteomics has become an indispensable technology for the large-scale identification and quantification of PTMs, including crotonylation.[1] The typical "bottom-up" or "shotgun" proteomics workflow involves enzymatic digestion of proteins, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] For low-abundance PTMs like crotonylation, an enrichment step using specific antibodies against crotonylated lysine is crucial for successful identification and analysis.[7][8]
These application notes provide a detailed protocol for researchers to identify and quantify crotonylated proteins in mammalian cells following treatment with this compound. The workflow covers cell culture, protein extraction, immunoaffinity enrichment of crotonylated peptides, and LC-MS/MS analysis.
Experimental Workflow Overview
The overall experimental process for identifying this compound-induced protein crotonylation is outlined below. The workflow begins with cell culture and treatment, followed by protein extraction and digestion. Crotonylated peptides are then specifically enriched using anti-Kcr antibodies before being analyzed by high-resolution LC-MS/MS. Finally, the data is processed to identify and quantify crotonylation sites and perform bioinformatics analysis to understand their functional implications.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
This protocol is optimized for a human cell line like HeLa or A549, but can be adapted for other adherent cell lines.
-
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (NaCr)
-
Phosphate-Buffered Saline (PBS)
-
10 cm cell culture dishes
-
-
Protocol:
-
Culture HeLa cells in DMEM supplemented with 10% FBS at 37°C in a humidified incubator with 5% CO₂.
-
Seed cells in 10 cm dishes and grow until they reach 70-80% confluency.
-
Prepare a stock solution of this compound in sterile water.
-
For the treatment group, add NaCr to the culture medium to a final concentration of 5-10 mM. For the control group, add an equivalent volume of sterile water.
-
Incubate the cells for 12-24 hours.[4]
-
After incubation, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for protein extraction.
-
Protein Extraction and Digestion
This protocol describes protein extraction from the cell pellet and subsequent in-solution digestion.
-
Materials:
-
Lysis Buffer (8 M Urea, 50 mM Tris-HCl, pH 8.0) with protease inhibitors
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium Bicarbonate (NH₄HCO₃)
-
Formic Acid (FA)
-
C18 solid-phase extraction (SPE) cartridges
-
-
Protocol:
-
Resuspend the cell pellet in Lysis Buffer.
-
Sonicate the lysate on ice to shear DNA and reduce viscosity.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
Reduction: Add DTT to the lysate to a final concentration of 5 mM and incubate for 30 minutes at 56°C.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 11 mM and incubate for 15 minutes in the dark at room temperature.[9]
-
Digestion: Dilute the urea concentration to below 2 M by adding 50 mM NH₄HCO₃.
-
Add trypsin at a 1:50 (trypsin:protein) mass ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 0.5%.
-
Desalting: Acidify the peptide solution with 0.1% FA and desalt using a C18 SPE cartridge according to the manufacturer's instructions. Elute the peptides and dry them under vacuum.[10][11]
-
Immunoaffinity Enrichment of Crotonylated Peptides
This step is critical for detecting the low-abundance crotonylated peptides.
-
Materials:
-
Protocol:
-
Re-dissolve the dried peptides in NETN buffer.
-
Incubate the peptide solution with pre-washed anti-Kcr antibody beads overnight at 4°C with gentle shaking.[7][8]
-
After incubation, wash the beads four times with NETN buffer and twice with deionized water to remove non-specifically bound peptides.
-
Elute the enriched crotonylated peptides from the beads using 0.1% TFA.
-
Combine the eluted fractions and dry them under vacuum.
-
Desalt the enriched peptides using a C18 ZipTip or similar device before LC-MS/MS analysis.
-
LC-MS/MS Analysis
The enriched peptides are analyzed using a high-resolution mass spectrometer.
-
Materials:
-
LC-MS/MS system (e.g., Thermo Orbitrap series coupled with a nano-LC system)[12]
-
Mobile Phase A: 0.1% Formic Acid in water
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile
-
Analytical column (e.g., C18 reversed-phase, 75 µm ID)
-
-
Protocol:
-
Reconstitute the dried, enriched peptides in Mobile Phase A.
-
Load the sample onto the analytical column.
-
Elute the peptides using a gradient of Mobile Phase B (e.g., 5-35% over 90 minutes) at a flow rate of 250-300 nL/min.[9]
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode.
-
Set the full MS scan resolution to >60,000.
-
Select the top 10-20 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).
-
Set a dynamic exclusion to prevent repeated fragmentation of the same peptide.[8]
-
Data Analysis and Bioinformatics
The raw MS data is processed to identify and quantify crotonylated peptides.
-
Software: MaxQuant, Proteome Discoverer, or similar proteomics software.[13]
-
Database: UniProt Human database.
-
Protocol:
-
Perform a database search against the human proteome database.
-
Set search parameters to include:
-
Enzyme: Trypsin
-
Fixed modification: Carbamidomethyl (C)
-
Variable modifications: Oxidation (M), Crotonylation (K)
-
-
Set the false discovery rate (FDR) for peptides and proteins to <1%.[7]
-
Perform label-free quantification (LFQ) to compare the relative abundance of crotonylated peptides between the control and NaCr-treated samples.
-
For identified crotonylated proteins, perform bioinformatics analysis, including:
-
Gene Ontology (GO) Enrichment: To determine the associated biological processes, molecular functions, and cellular components.[13][14]
-
KEGG Pathway Analysis: To identify signaling or metabolic pathways that are significantly affected.[13][14]
-
Protein-Protein Interaction (PPI) Network Analysis: To understand the functional networks of the identified proteins.[8][14]
-
-
Data Presentation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between control and treated samples. The table should include protein identification, the specific crotonylation site, and quantitative metrics.
| Protein ID (UniProt) | Gene Name | Peptide Sequence | Crotonylation Site | Fold Change (NaCr/Control) | p-value |
| P04049 | H2B1K | KAVTK (cr)AQKKDGKKR | Lysine 20 | 3.5 | 0.002 |
| Q13526 | CBX5 | GVEK (cr)VEEKVEEETDK | Lysine 112 | 2.8 | 0.011 |
| P62873 | H4 | DNIQGITK (cr)PAIRR | Lysine 8 | 4.1 | 0.001 |
| P09429 | ENO1 | VIGMDVAASEFYRNGK (cr)YDLDFK | Lysine 420 | 1.9 | 0.045 |
| Placeholder Data |
Signaling Pathway Visualization
This compound treatment increases the intracellular pool of crotonyl-CoA, which is then used by crotonyltransferases (writers) to modify lysine residues on substrate proteins. This modification can alter protein function and impact downstream signaling. For example, crotonylation of specific proteins can influence cell proliferation pathways like the PI3K/Akt pathway.[15]
References
- 1. Emerging roles of non-histone protein crotonylation in biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Crotonylation: Mechanisms, Roles & Applications - Creative Proteomics [creative-proteomics.com]
- 3. Protein crotonylation: Basic research and clinical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crotonylation modification and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Chemical Probe for Protein Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global Involvement of Lysine Crotonylation in Protein Modification and Transcription Regulation in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Qualitative Proteome-Wide Analysis Reveals the Diverse Functions of Lysine Crotonylation in Dendrobium huoshanense [frontiersin.org]
- 9. A highly-reproducible automated proteomics sample preparation workflow for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Quantitative Proteomics via High Resolution MS Quantification: Capabilities and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteomics analysis of lysine crotonylation and 2-hydroxyisobutyrylation reveals significant features of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteomics Analysis of Crotonylation - Creative Proteomics [creative-proteomics.com]
- 15. Regulatory Mechanism of Protein Crotonylation and Its Relationship with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Administration of Sodium Crotonate in Mouse Models of Colitis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the in vivo administration of sodium crotonate in murine models of colitis. The information is curated from recent scientific literature and is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in inflammatory bowel disease (IBD).
Introduction
Ulcerative colitis, a primary form of IBD, is a chronic inflammatory condition of the gastrointestinal tract with a complex etiology involving genetic predisposition, immune dysregulation, and environmental factors.[1][2] Recent research has highlighted the therapeutic potential of short-chain fatty acids (SCFAs) in mitigating colitis. This compound, a less-studied SCFA, has emerged as a promising agent in ameliorating colitis in preclinical models.[3][4][5] Its mechanism of action is linked to the epigenetic modification of histones, specifically through promoting histone crotonylation, which in turn regulates gene expression related to intestinal epithelial regeneration and barrier function.[3][4][5][6]
Treatment with this compound has been shown to significantly alleviate dextran sulfate sodium (DSS)-induced colitis in mice.[3][4] The therapeutic effects are largely attributed to the enhancement of histone H3 lysine 14 crotonylation (H3K14cr) and H4 lysine 12 crotonylation (H4K12cr).[3][6] These epigenetic modifications are mediated by enzymes such as HBO1 and ACSS2, leading to increased expression of crucial proteins for intestinal health, including the tight junction protein claudin-7 (CLDN7), which enhances intestinal barrier function.[3][6]
Data Presentation
The following tables summarize the key quantitative data from studies investigating the effects of this compound in mouse models of colitis.
Table 1: Effects of this compound on Colitis Severity in DSS-Induced Mouse Models
| Parameter | Control Group (DSS only) | This compound Group (DSS + NaCr) | Reference |
| Body Weight Change | Significant Loss | Ameliorated Weight Loss | [6] |
| Colon Length | Significantly Shorter | Significantly Longer | [6] |
| Disease Activity Index (DAI) | High Score | Significantly Lower Score | [6] |
| Histological Score | High Score | Significantly Lower Score | [6] |
| Plasma FD4 Level | Elevated | Reduced | [6] |
Table 2: Molecular Changes Following this compound Administration in DSS-Induced Colitis
| Molecule | Control Group (DSS only) | This compound Group (DSS + NaCr) | Reference |
| Plasma Crotonyl-CoA | Baseline | Increased | [6] |
| Histone H4K12 Crotonylation (H4K12cr) in Colon | Baseline/Low | Increased | [6] |
| CLDN7 Protein in Colon | Reduced | Increased | [6] |
| Histone H3K14 Crotonylation (H3K14cr) in Colon | Increased during regeneration | Further enhanced | [3][7] |
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model
This is a widely used and reproducible model for inducing acute and chronic colitis that mimics aspects of human ulcerative colitis.[8][9][10][11]
Materials:
-
Dextran Sulfate Sodium (DSS) salt (MW: 36,000–50,000)
-
Sterile drinking water
-
8-12 week old C57BL/6 or BALB/c mice
-
Animal caging and husbandry supplies
Protocol for Acute Colitis:
-
House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatize mice for at least one week before the start of the experiment.
-
To induce colitis, replace regular drinking water with a freshly prepared solution of 2-5% (w/v) DSS in sterile water.[11][12] The concentration of DSS may need to be optimized based on the mouse strain and specific batch of DSS.[12]
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[9][11]
-
Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
At the end of the treatment period, euthanize the mice and collect colon tissue for histological and molecular analysis.
Preparation and Administration of this compound
Materials:
-
This compound (NaCr)
-
Sterile saline solution (0.9% NaCl) or sterile water
-
Oral gavage needles
-
Animal scale
Protocol:
-
Prepare a stock solution of this compound by dissolving it in sterile saline or water. The concentration should be calculated based on the desired dosage and the volume to be administered.
-
A commonly used in vivo concentration is 20 mg/kg/day.[6]
-
Administer the this compound solution to the mice once daily via oral gavage.
-
For the colitis treatment group, this compound administration can be initiated concurrently with the DSS treatment or as a pre-treatment, depending on the experimental design.
-
A vehicle control group should receive the same volume of sterile saline or water via oral gavage.
Assessment of Colitis Severity
a. Disease Activity Index (DAI)
The DAI is a composite score based on clinical signs of colitis.
| Score | Weight Loss (%) | Stool Consistency | Blood in Stool |
| 0 | None | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose | Positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross Bleeding |
The DAI is calculated as the sum of the scores for weight loss, stool consistency, and blood in stool, divided by 3.
b. Histological Analysis
-
After euthanasia, carefully dissect the entire colon from the cecum to the anus.
-
Measure the length of the colon.
-
Fix the colon tissue in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and cut 5 µm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) for histological evaluation.
-
Score the sections for the severity of inflammation, crypt damage, and epithelial ulceration.
Visualizations
Signaling Pathway of this compound in Alleviating Colitis
References
- 1. Relationship between intestinal microbiota and ulcerative colitis: Mechanisms and clinical application of probiotics and fecal microbiota transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stanford scientists link ulcerative colitis to missing gut microbes [med.stanford.edu]
- 3. researchgate.net [researchgate.net]
- 4. Crotonate enhances intestinal regeneration after injury via HBO1-mediated H3K14 crotonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chemically induced mouse models of acute and chronic intestinal inflammation | Springer Nature Experiments [experiments.springernature.com]
- 9. Murine Colitis modeling using Dextran Sulfate Sodium (DSS). | Vanderbilt University Medical Center [medsites.vumc.org]
- 10. mpbio.com [mpbio.com]
- 11. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing sodium crotonate incubation time for maximum gene expression changes.
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing sodium crotonate incubation time to achieve maximum desired changes in gene expression.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound acts as a precursor for the synthesis of crotonyl-CoA within the cell.[1] The metabolic enzyme Acyl-CoA synthetase short-chain family member 2 (ACSS2) converts the exogenously supplied this compound into crotonyl-CoA.[1][2] This crotonyl-CoA is then used by histone acetyltransferases (HATs), such as p300, to catalyze histone lysine crotonylation (Kcr).[1][2][3] Histone crotonylation is a post-translational modification that neutralizes the positive charge of lysine residues on histones, leading to a more relaxed chromatin structure.[3][4][5] This "open" chromatin state facilitates the binding of transcription factors, generally resulting in the activation of gene expression.[3] Histone crotonylation is considered a potent activator of transcription, potentially more so than histone acetylation.[1][5]
Q2: Why is optimizing the incubation time for this compound treatment so critical?
A2: The effects of this compound on gene expression are time-dependent. An insufficient incubation period may not allow for adequate uptake and metabolic conversion to crotonyl-CoA, resulting in minimal changes in histone crotonylation and gene expression. Conversely, prolonged exposure can lead to off-target effects, cellular stress, and cytotoxicity, which can confound gene expression results.[6] Time-course experiments are essential to identify the optimal window where specific gene expression changes are maximized without inducing excessive cell death.[7][8]
Q3: What are typical concentration ranges and incubation times to start with for this compound?
A3: Based on published studies, a good starting point for concentration is the range of 2.5 mM to 10 mM.[6] For incubation time, initial experiments can be designed around time points such as 4, 8, 12, and 24 hours.[6] One study on bovine fibroblasts found that treatment with 5 mM this compound for 8 hours was effective for increasing the expression of cell proliferation marker genes, while a 10 mM concentration or a 12-hour incubation reduced cell viability.[6] The optimal conditions are highly dependent on the specific cell line and the desired biological outcome. Therefore, a matrix of different concentrations and time points should be tested.
Q4: How can I verify that this compound is active in my cell line?
A4: The most direct way to confirm the activity of this compound is to measure the global levels of histone crotonylation. This is typically done via Western blot analysis using an antibody specific for crotonylated lysine (anti-Kcr). An increase in the histone crotonylation signal in treated cells compared to vehicle-treated controls indicates that the compound is being metabolized and is modifying its target. Additionally, you can measure the expression of known target genes that are expected to be upregulated by this modification.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No significant change in target gene expression. | 1. Suboptimal Incubation Time: The chosen time point may be too early or too late to observe the peak effect.[7] 2. Ineffective Concentration: The dose may be too low to induce a significant biological response.[10] 3. Cell Line Resistance/Low Target Expression: The cell line may have low expression of necessary enzymes like ACSS2 or may have intrinsic resistance mechanisms.[1][7] 4. Reagent Instability: this compound solution may have degraded. | 1. Perform a Time-Course Experiment: Test a range of time points (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal incubation period.[7] 2. Conduct a Dose-Response Experiment: Test a range of concentrations (e.g., 1, 2.5, 5, 10 mM) to find the most effective dose.[10] 3. Verify Target Expression: Use qPCR or Western blot to check the baseline expression of ACSS2. Consider testing a different, more responsive cell line.[1][10] 4. Prepare Fresh Solutions: Always prepare fresh this compound solutions for each experiment and ensure proper storage.[10] |
| High levels of cell death or cytotoxicity. | 1. Concentration is Too High: The dose of this compound is in a toxic range for your cell line.[7] 2. Incubation Time is Too Long: Prolonged exposure is inducing apoptosis or necrosis.[6] 3. High Cell Line Sensitivity: Your specific cell line may be particularly sensitive to the treatment. | 1. Reduce Concentration: Lower the concentration of this compound used in your experiment based on dose-response data. 2. Shorten Incubation Time: Reduce the duration of the treatment. A time-course experiment will help identify a non-toxic window.[6] 3. Perform a Cell Viability Assay: Use an MTS or similar assay across a matrix of concentrations and time points to determine the IC50 and select non-toxic conditions for your gene expression studies.[4] |
| Inconsistent results between experiments. | 1. Variable Cell Conditions: Differences in cell confluency, passage number, or overall health can affect outcomes. 2. Inconsistent Reagent Preparation: Variations in the preparation of the this compound solution. 3. Assay Variability: Technical variations in RNA extraction, reverse transcription, or qPCR/sequencing. | 1. Standardize Cell Culture: Use cells at a consistent confluency (e.g., 70-80%) and within a defined range of passage numbers. 2. Use a Single, Freshly Prepared Stock: Prepare a single, concentrated stock of this compound for the entire set of experiments if possible, or prepare it fresh each time following a strict protocol.[10] 3. Include Proper Controls: Use appropriate technical replicates and well-established housekeeping genes for normalization in qPCR to minimize assay-related variability.[11] |
Data Presentation: Effect of this compound on Bovine Fibroblasts
The following table summarizes findings on the effects of varying this compound (NaCr) concentrations and incubation times on the viability and gene expression of bovine fibroblasts.[6]
| Incubation Time | NaCr Conc. | Cell Viability (% of Control) | Key Proliferation Genes (mRNA Expression) |
| 4 hours | 10 mM | Significantly Reduced | Not specified |
| 8 hours | 2.5 mM | No Significant Change | Upregulated (PCNA, CDK1, MKI67, CDK2) |
| 5 mM | Comparable to Control | Significantly Upregulated (Most effective) | |
| 7.5 mM | Reduced | Upregulated (PCNA, CDK1, MKI67, CDK2) | |
| 10 mM | Reduced | Downregulated | |
| 12 hours | 2.5 mM | Reduced | Not specified |
| 5 mM | Reduced | Not specified | |
| 7.5 mM | Reduced | Not specified | |
| 10 mM | Reduced | Not specified |
Experimental Protocols
Protocol 1: Time-Course and Dose-Response Optimization
This protocol outlines the steps to determine the optimal incubation time and concentration of this compound for maximizing gene expression changes while maintaining cell viability.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound (NaCr)
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (e.g., MTS, MTT)
-
RNA extraction kit
-
qRT-PCR reagents or RNA sequencing library preparation kit
Methodology:
-
Cell Seeding:
-
Plate cells in multiple 96-well plates (for viability) and 6-well plates (for RNA/protein extraction) at a density that will ensure they are in the exponential growth phase (approx. 70-80% confluency) at the time of treatment.
-
Incubate for 24 hours under standard conditions (e.g., 37°C, 5% CO2).
-
-
This compound Treatment:
-
Prepare a fresh stock solution of this compound in a suitable vehicle (e.g., sterile water or PBS).
-
Prepare serial dilutions of NaCr in complete culture medium to achieve final concentrations for testing (e.g., 0, 1, 2.5, 5, 10 mM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of NaCr.
-
Incubate the cells for various time points (e.g., 4, 8, 12, 24, 48 hours).
-
-
Cell Viability Assay (MTS/MTT):
-
At the end of each incubation period, add the cell viability reagent to each well of the 96-well plates according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).[4]
-
Measure the absorbance using a microplate reader at the appropriate wavelength.[4]
-
Calculate cell viability as a percentage relative to the vehicle-treated control (0 mM NaCr).
-
-
RNA Extraction and Gene Expression Analysis:
-
At each time point, harvest the cells from the 6-well plates.
-
Wash the cells with PBS and then lyse them directly in the plate using the lysis buffer from your RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.[12]
-
Assess RNA quality and quantity.
-
For analysis, either perform qRT-PCR on specific target genes or proceed with library preparation for RNA sequencing for a global gene expression analysis.[13]
-
-
Data Analysis:
-
Plot cell viability against NaCr concentration at each time point to determine the cytotoxic threshold.
-
Analyze the gene expression data to identify the concentration and time point that yield the maximum desired change (upregulation or downregulation) in your genes of interest without causing significant cell death.
-
Protocol 2: Western Blot for Histone Crotonylation
Methodology:
-
Cell Treatment and Histone Extraction:
-
Treat cells in 10 cm dishes with the optimized concentration and time course of this compound.
-
Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
-
Western Blotting:
-
Quantify protein concentration of the histone extracts.
-
Separate equal amounts of histone proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against pan-crotonyl-lysine (anti-Kcr).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL substrate.[7]
-
Re-probe the blot with an antibody against total Histone H3 or H4 as a loading control to ensure equal loading.[7]
-
Mandatory Visualizations
References
- 1. Frontiers | The Regulation and Function of Histone Crotonylation [frontiersin.org]
- 2. This compound Alleviates Diabetic Kidney Disease Partially Via the Histone Crotonylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Contribution of Histone Crotonylation to Tissue Health and Disease: Focus on Kidney Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Regulation and Function of Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High histone crotonylation modification in bovine fibroblasts promotes cell proliferation and the developmental efficiency of preimplantation nuclear transfer embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone crotonylation regulates neural stem cell fate decisions by activating bivalent promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Variation in expression of genes used for normalization of Northern blots after induction of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for RNA-seq library preparation starting from a rare muscle stem cell population or a limited number of mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of quantitative reverse transcription PCR method for analysis of weakly expressed genes in crops based on rapeseed - PMC [pmc.ncbi.nlm.nih.gov]
Addressing cellular toxicity issues with high concentrations of sodium crotonate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sodium crotonate in their experiments. The information addresses potential issues related to cellular toxicity at high concentrations and offers detailed experimental protocols for assessing cell viability.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered when working with high concentrations of this compound.
| Observation | Potential Cause | Suggested Solution |
| Decreased Cell Viability/Proliferation | High concentration of this compound is causing cytotoxicity. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. - Reduce the incubation time with this compound. - Ensure even dissolution and mixing of this compound in the culture medium to avoid localized high concentrations. |
| Cell culture conditions are not optimal. | - Verify incubator CO2 and temperature levels. - Check for microbial contamination. - Use fresh, pre-warmed media for all experiments.[1] | |
| Unexpected Morphological Changes | Cellular stress is induced by high this compound levels. | - Document any changes in cell shape, size, or adherence. - Consider performing an apoptosis assay (e.g., Annexin V staining) to determine if cells are undergoing programmed cell death. |
| pH of the culture medium has shifted. | - Measure the pH of the medium after adding this compound. - If necessary, buffer the medium to maintain physiological pH. | |
| Inconsistent or Non-Reproducible Results | Pipetting errors or inaccurate dilutions. | - Calibrate pipettes regularly. - Prepare a fresh stock solution of this compound for each experiment. |
| Variability in cell seeding density. | - Ensure a consistent number of cells are seeded in each well or flask. - Use a cell counter for accurate cell quantification. | |
| Precipitate Formation in Culture Medium | This compound is not fully dissolved or is reacting with a component in the medium. | - Prepare the this compound solution in a small volume of solvent (e.g., water or PBS) before adding it to the culture medium. - Warm the medium to 37°C and swirl to aid dissolution. If a precipitate remains, discard the medium.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for this compound in cell culture experiments?
A1: The optimal concentration of this compound can vary significantly between cell lines. It is recommended to start with a low concentration (e.g., in the micromolar range) and perform a dose-response curve to determine the desired biological effect without inducing toxicity.
Q2: I am observing a decrease in cell viability at higher concentrations of this compound. What could be the underlying mechanism?
A2: High concentrations of this compound may lead to cellular stress through various mechanisms, including osmotic stress, metabolic overload, or alterations in intracellular pH. This can trigger stress-response pathways, leading to apoptosis or necrosis. To investigate the specific mechanism, you can perform assays to measure markers of apoptosis (e.g., caspase activation, Annexin V staining) or necrosis (e.g., LDH release).
Q3: How can I determine the IC50 value of this compound for my cell line?
A3: The half-maximal inhibitory concentration (IC50) can be determined by treating your cells with a range of this compound concentrations and then measuring cell viability using an appropriate assay, such as the MTT or LDH assay. The IC50 is the concentration that results in a 50% reduction in cell viability compared to an untreated control.[3][4] It's important to note that the IC50 value can differ between cell lines due to variations in their biological characteristics and metabolic rates.[5]
Q4: Are there any known signaling pathways affected by high concentrations of this compound?
A4: While the primary known signaling effect of this compound is the modulation of histone crotonylation, high concentrations may activate cellular stress pathways. These can include pathways responsive to oxidative stress and metabolic stress. For instance, increased reactive oxygen species (ROS) can activate the ERK pathway, which is involved in cell stress responses.[6][7] Further investigation using techniques like western blotting for key stress-related proteins would be necessary to elucidate the specific pathways in your experimental system.
Experimental Protocols
Here are detailed protocols for common assays to assess cytotoxicity.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.[8][9]
Materials:
-
96-well plate
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound solution to the respective wells. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[10][11][12]
Materials:
-
96-well plate
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and incubate for the desired duration.
-
Prepare controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with lysis buffer 45 minutes before the assay.
-
Background: Medium alone.
-
-
Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the wavelength specified in the kit protocol (usually 490 nm).
-
Calculate the percentage of cytotoxicity using the formula provided by the manufacturer.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[13][14][15]
Materials:
-
Cells of interest
-
This compound stock solution
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Potential cellular stress pathways induced by high this compound.
References
- 1. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. adl.usm.my [adl.usm.my]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of trans-sodium crocetinate on contrast-induced cytotoxicity in HEK-293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trans-sodium crocetinate suppresses apoptotic and oxidative response following myoglobin-induced cytotoxicity in HEK-293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. cellbiologics.com [cellbiologics.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Ensuring the stability and proper storage of sodium crotonate solutions.
Technical Support Center: Sodium Crotonate Solutions
This center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and stability assessment of this compound solutions to ensure experimental integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
Solid this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1][2] It is advisable to keep it away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.[3][4] Recommended storage temperatures are often between 2-8°C.[1]
Q2: How should I prepare a standard aqueous solution of this compound?
To prepare an aqueous solution, use a calibrated analytical balance to weigh the desired amount of this compound powder. Dissolve it in high-purity water (e.g., deionized or distilled water) in a calibrated volumetric flask.[5] Ensure the solid is completely dissolved by stirring or gentle agitation before diluting to the final volume. For applications sensitive to pH, it is recommended to use a buffered solvent and verify the final pH of the solution.
Q3: What factors can affect the stability of this compound solutions?
The stability of this compound solutions can be influenced by several factors:
-
pH: Extreme pH values (highly acidic or basic) can catalyze the degradation of the crotonate moiety.[6] The double bond in the crotonate structure is susceptible to chemical reactions under these conditions.
-
Temperature: Elevated temperatures can accelerate degradation rates.[7][8] Solutions should generally be stored at cool or refrigerated temperatures unless otherwise specified by the experimental protocol.
-
Light: Exposure to UV or ambient light can potentially lead to isomerization or other photochemical degradation pathways.[9][10] It is best practice to store solutions in amber vials or otherwise protected from light.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the carbon-carbon double bond in the crotonate molecule.[3]
-
Microbial Contamination: Non-sterile aqueous solutions can be susceptible to microbial growth, which can alter the pH and composition of the solution.
Q4: What is the expected shelf-life of a prepared this compound solution?
The shelf-life depends heavily on the solvent, concentration, pH, and storage conditions. For short-term use (days to a week), a refrigerated (2-8°C), buffered (pH 6-8), and light-protected solution is generally stable. For long-term storage, it is recommended to prepare fresh solutions or conduct a formal stability study under your specific storage conditions. Some sodium salt solutions can be stable for up to seven days when refrigerated.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms in the solution upon storage. | 1. Low Temperature: The solubility of this compound may decrease at lower (refrigerated) temperatures, especially at high concentrations. 2. pH Shift: A change in the solution's pH could lead to the formation of less soluble species. 3. Reaction with Container: Interaction with the storage container material. | 1. Gently warm the solution to room temperature and agitate to see if the precipitate redissolves. If it does, consider storing at a controlled room temperature if stability allows, or use a slightly lower concentration. 2. Check the pH of the solution. If it has shifted, prepare a fresh, buffered solution. 3. Use high-quality, inert containers (e.g., borosilicate glass or appropriate plastic). |
| Solution has changed color (e.g., yellowing). | 1. Degradation: The appearance of color may indicate the formation of degradation products. 2. Contamination: Introduction of an impurity during preparation or handling. | 1. Discard the solution. Prepare a fresh solution and ensure storage conditions protect it from light, heat, and air (consider purging with an inert gas like nitrogen or argon). 2. Review solution preparation procedures to identify and eliminate potential sources of contamination. Use high-purity solvents and clean glassware. |
| Inconsistent experimental results using the solution. | 1. Loss of Potency: The concentration of active this compound may have decreased due to degradation. 2. Inaccurate Preparation: Initial weighing or dilution may have been incorrect. | 1. Perform a concentration analysis (e.g., via HPLC) to verify the concentration. If degradation is confirmed, prepare fresh solutions more frequently and review storage conditions. 2. Review and validate the solution preparation protocol. Ensure all equipment is properly calibrated. |
Data on Solution Stability
The table below summarizes hydrolysis rate constants for two crotonate esters at 25°C. The base-catalyzed hydrolysis (k_B) is particularly relevant as it indicates the susceptibility of the carboxyl functional group to nucleophilic attack, which can be a factor in the overall stability profile.
| Compound | Rate Constant (k_B) M⁻¹ hr⁻¹ | Calculated Half-Life (pH 7, 25°C) |
| trans-Ethyl crotonate | 108 | 7.5 years |
| trans-Methyl crotonate | 207 | 3.9 years |
| Data adapted from a study on hydrolysis rate constants. The half-life at neutral pH is dominated by the hydroxide ion concentration.[3] |
Note: This data is for crotonate esters and should be used as an approximation for the relative stability of the crotonate structure. The stability of a this compound solution will be governed by different degradation pathways.
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Stock Solution (100 mM)
-
Materials:
-
This compound (solid)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
50 mL sterile volumetric flask
-
Sterile magnetic stir bar and stir plate
-
Analytical balance
-
-
Procedure:
-
Calculate the mass of this compound needed for 50 mL of a 100 mM solution (Molar Mass: 108.07 g/mol ). Mass = 0.1 mol/L * 0.050 L * 108.07 g/mol = 0.540 g.
-
Accurately weigh 0.540 g of this compound using an analytical balance.
-
Transfer the solid to the 50 mL volumetric flask.
-
Add approximately 40 mL of PBS (pH 7.4) and the magnetic stir bar.
-
Stir the solution until the solid is completely dissolved.
-
Carefully add PBS to the 50 mL calibration mark.
-
Cap the flask and invert several times to ensure homogeneity.
-
Filter the solution through a 0.22 µm sterile filter into a sterile, amber glass storage bottle.
-
Store the solution at 2-8°C, protected from light.
-
Protocol 2: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[5][12]
-
Stock Solution: Prepare a 1 mg/mL solution of this compound in water.
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.
-
Incubate at 60°C for 30 minutes.[13]
-
Cool the solution and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute to a final concentration suitable for analysis.
-
-
Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.
-
Incubate at 60°C for 30 minutes.[13]
-
Cool the solution and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute to a final concentration suitable for analysis.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration suitable for analysis.
-
-
Thermal Degradation:
-
Place the stock solution in a calibrated oven at 70°C for 48 hours.
-
Cool to room temperature and dilute for analysis.
-
-
Photostability Testing:
-
Expose the stock solution in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]
-
A control sample should be wrapped in aluminum foil and stored under the same temperature conditions.
-
Analyze both the exposed sample and the control.
-
Protocol 3: Stability-Indicating HPLC Method (General)
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the active ingredient's concentration due to degradation.[2][13]
-
Objective: To separate and quantify this compound from its potential degradation products generated during forced degradation studies.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the crotonate absorbs (e.g., ~210-220 nm).
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
Separately inject the undegraded this compound solution and each of the samples from the forced degradation study.
-
Analyze the resulting chromatograms. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak and from each other.
-
Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[13]
-
Visualizations
Caption: Workflow for preparing and storing stable this compound solutions.
Caption: Troubleshooting decision tree for unstable this compound solutions.
References
- 1. pharmtech.com [pharmtech.com]
- 2. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. researchgate.net [researchgate.net]
- 7. Temperature effect on the stability of bentonite colloids in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical stability of heated sodium hypochlorite endodontic irrigants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Improvement in photostability of pantoprazole sodium by microencapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermal stability of Sn anode material with non-aqueous electrolytes in sodium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Quality control and purity assessment of commercially available sodium crotonate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available sodium crotonate.
Frequently Asked Questions (FAQs)
Q1: What are the typical specifications for commercial this compound?
A1: While specifications can vary between suppliers, a typical Certificate of Analysis (CoA) for high-purity this compound will include the parameters outlined in the table below. It is crucial to refer to the supplier-specific CoA for exact specifications.
Table 1: Typical Specifications for Commercial this compound
| Parameter | Typical Specification | Test Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Identification | Conforms to reference spectrum | ¹H NMR, FTIR |
| Assay (on dried basis) | ≥ 99.0% | HPLC or Titration |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
| pH (1% aqueous solution) | 8.0 - 10.0 | pH Meter |
| Insoluble Matter | ≤ 0.1% | Gravimetric |
| Heavy Metals | ≤ 10 ppm | ICP-MS or Colorimetric |
| Residual Solvents | Meets USP <467> or ICH Q3C limits | Headspace GC |
| Related Substances: | ||
| Isocrotonic Acid Sodium Salt | ≤ 0.5% | HPLC |
| Crotonaldehyde | ≤ 0.1% | HPLC or GC |
| Unspecified Impurities | ≤ 0.1% each | HPLC |
| Total Impurities | ≤ 1.0% | HPLC |
Q2: What are the potential impurities in commercial this compound?
A2: Potential impurities in commercial this compound can originate from the manufacturing process of its precursor, crotonic acid, or from degradation.[1] Common process-related impurities include:
-
Isocrotonic acid (cis-isomer): A common isomer formed during synthesis.[1]
-
3-Butenoic acid: A potential byproduct of isomerization reactions.[1]
-
Crotonaldehyde: Unreacted starting material from the synthesis of crotonic acid.[2]
-
Aldol condensation products: Higher molecular weight impurities formed from side reactions of acetaldehyde during crotonaldehyde synthesis.[3][4][5][6]
Degradation products can arise from reactions at the double bond, such as oxidation or addition reactions.[7]
Q3: How should I store and handle this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[8][9][10] It should be kept away from heat, sparks, and open flames.[11] Avoid contact with strong oxidizing agents and strong bases.[11] For detailed handling and safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.[8][10][11]
Troubleshooting Guides
HPLC Analysis
Problem: Unexpected peaks in the chromatogram.
-
Possible Cause 1: Impurities in the sample.
-
Solution: Refer to Table 1 and the discussion on potential impurities (FAQ Q2). If the retention times match known impurities like isocrotonic acid or crotonaldehyde, quantify them against reference standards. For unknown peaks, consider further characterization by mass spectrometry.
-
-
Possible Cause 2: Degradation of the sample.
-
Possible Cause 3: Contamination from the HPLC system or mobile phase.
-
Solution: Inject a blank (diluent) to check for system contamination. Ensure high-purity solvents and freshly prepared mobile phase are used.
-
Problem: Poor peak shape (tailing or fronting).
-
Possible Cause 1: Column overload.
-
Solution: Reduce the injection volume or the concentration of the sample solution.
-
-
Possible Cause 2: Inappropriate mobile phase pH.
-
Solution: For the analysis of the crotonate anion, ensure the mobile phase pH is at least 2 units above the pKa of crotonic acid (pKa ≈ 4.7) to maintain a single ionic form.
-
-
Possible Cause 3: Column degradation.
-
Solution: Flush the column with a strong solvent or, if necessary, replace the column.
-
Problem: Drifting retention times.
-
Possible Cause 1: Inadequate column equilibration.
-
Solution: Increase the column equilibration time before starting the analytical run.
-
-
Possible Cause 2: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a consistent temperature.
-
-
Possible Cause 3: Changes in mobile phase composition.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.
-
Karl Fischer Titration for Water Content
Problem: Inaccurate or inconsistent water content results.
-
Possible Cause 1: Incomplete dissolution of the sample.
-
Solution: Ensure the this compound is fully dissolved in the Karl Fischer solvent before starting the titration. Sonication may aid dissolution.
-
-
Possible Cause 2: Side reactions with the Karl Fischer reagent.
-
Solution: While unlikely for this compound, some compounds can react with the iodine in the Karl Fischer reagent, leading to erroneously high water content. If suspected, consult with the reagent manufacturer for alternative formulations.
-
-
Possible Cause 3: High and unstable drift.
-
Solution: Check for leaks in the titration cell, ensure the desiccant is fresh, and that the cell is properly sealed.
-
Experimental Protocols
Protocol 1: Purity and Impurity Analysis by HPLC
This method is adapted from a standard protocol for crotonic acid analysis and is suitable for determining the purity of this compound and quantifying related impurities.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of methanol and a suitable aqueous buffer (e.g., 20 mM potassium phosphate), adjusted to pH 6.8. The ratio should be optimized to achieve good resolution (e.g., 30:70 v/v methanol:buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Accurately weigh about 50 mg of this compound and transfer to a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at a concentration of approximately 1 mg/mL in the mobile phase.
-
Prepare working standards at various concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by diluting the stock solution to construct a calibration curve for impurity quantification.
-
Protocol 2: ¹H NMR for Identity and Purity Assessment
¹H NMR spectroscopy can be used for the structural confirmation of this compound and to detect and quantify certain impurities.
-
Instrument: 400 MHz NMR spectrometer or higher.
-
Solvent: Deuterium oxide (D₂O).
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of D₂O.
-
Data Acquisition: Acquire a standard proton spectrum.
-
Expected Chemical Shifts: The spectrum of the crotonate anion is expected to show:
-
A doublet for the methyl protons (CH₃) around δ 1.8-2.0 ppm.
-
Two multiplets for the vinyl protons (-CH=CH-) between δ 5.5 and 7.5 ppm. The trans-isomer will have a larger coupling constant (typically >12 Hz) compared to the cis-isomer.
-
-
Purity Assessment: The presence of impurities such as isocrotonic acid can be identified by the appearance of a second set of signals with different chemical shifts and coupling constants. The relative integration of these signals can be used to estimate the purity.
Protocol 3: Water Content by Karl Fischer Titration
This protocol outlines the determination of water content using volumetric Karl Fischer titration.
-
Apparatus: Automatic Karl Fischer titrator.
-
Reagent: Commercially available volumetric Karl Fischer reagent.
-
Procedure:
-
Add a suitable volume of Karl Fischer solvent to the titration vessel and titrate to a stable endpoint to neutralize the solvent.
-
Accurately weigh a suitable amount of this compound (typically 100-200 mg) and add it to the titration vessel.
-
Ensure the sample is fully dissolved.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
The water content is calculated automatically by the instrument based on the titrant consumed and the weight of the sample.
-
Visualizations
Caption: Quality Control Workflow for this compound.
Caption: HPLC Troubleshooting Decision Tree.
References
- 1. chemcess.com [chemcess.com]
- 2. CN101003473A - Method for synthesizing crotonic acid by using byproduct of croton aldehyde - Google Patents [patents.google.com]
- 3. Presence and Impact of Aldol Condensation Products as Off-Notes in Plant-Based Protein Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldol condensation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Crotonic acid - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. prod.adv-bio.com [prod.adv-bio.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. pharmtech.com [pharmtech.com]
- 13. onyxipca.com [onyxipca.com]
- 14. sgs.com [sgs.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
How to control for off-target effects of sodium crotonate in experiments.
Welcome to the technical support center for researchers utilizing sodium crotonate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you design robust experiments and control for potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of this compound?
This compound serves as a cell-permeable precursor for crotonyl-coenzyme A (crotonyl-CoA).[1][2] Its primary intended effect is to increase the intracellular pool of crotonyl-CoA, which is the substrate for lysine crotonylation on histone and non-histone proteins. This post-translational modification is predominantly catalyzed by histone acetyltransferases (HATs) like p300/CBP and is associated with active gene transcription.[1][2]
Caption: On-target mechanism of this compound action.
Q2: What are the primary off-target effects to consider?
There are three main categories of potential off-target effects:
-
Metabolic Alterations: As a short-chain fatty acid (SCFA), crotonate can be metabolized, potentially altering cellular energy pathways like fatty acid β-oxidation and the TCA cycle.[3] This can independently affect cell signaling and gene expression.
-
Shared Enzymatic Pathways: The enzymes that "write" (e.g., p300/CBP) and "erase" (e.g., HDACs, Sirtuins) crotonylation are not exclusive to this modification.[4][5] They also regulate lysine acetylation. High levels of crotonate could alter the balance of these modifications through substrate competition.
-
Non-specific Compound Effects: High concentrations of any sodium salt can affect osmolarity and ion balance, while the crotonate molecule itself might have unforeseen interactions with other cellular components.[6]
Q3: How can I distinguish on-target histone crotonylation from off-target effects?
A multi-pronged approach is essential. No single control is sufficient. The gold standard involves combining chemical and genetic controls to validate that the observed phenotype is dependent on the intended crotonylation pathway.
Caption: Experimental workflow for validating on-target effects.
Troubleshooting Guide
Problem: I observe a phenotype, but I'm unsure if it's a general effect of short-chain fatty acids.
-
Cause: The observed effect might be due to metabolic changes induced by SCFAs or a general response to the sodium salt, rather than specifically from increased protein crotonylation.
-
Solution:
-
Use other SCFA controls: Run parallel experiments using sodium salts of other SCFAs like sodium acetate or sodium butyrate at the same concentration. Sodium acetate is a good control as it is a precursor for acetyl-CoA and helps differentiate between general SCFA effects and crotonylation-specific outcomes.[7]
-
Monitor global modifications: Use western blotting to confirm that this compound specifically increases global lysine crotonylation (pan-Kcr) levels without dramatically altering global lysine acetylation (pan-Kac), whereas sodium acetate/butyrate should primarily increase acetylation.
-
| Compound | Primary Substrate Formed | Expected Primary PTM Increase |
| This compound | Crotonyl-CoA | Lysine Crotonylation |
| Sodium Acetate | Acetyl-CoA | Lysine Acetylation |
| Sodium Butyrate | Butyryl-CoA / Acetyl-CoA | Lysine Butyrylation / Acetylation |
Problem: My results resemble those of an HDAC inhibitor.
-
Cause: Class I HDACs (HDAC1, 2, 3) and Sirtuin 3 have been identified as "erasers" of lysine crotonylation (decrotonylases).[4] Treating cells with this compound increases the substrate for "writer" enzymes, shifting the equilibrium towards a hyper-crotonylated state. This net effect can phenocopy the inhibition of the "eraser" enzymes.
-
Solution:
-
Direct HDAC activity assay: If you suspect HDAC inhibition, perform an in vitro HDAC activity assay with this compound to see if it directly inhibits enzyme function.
-
Compare with known HDACis: Treat cells with a well-characterized HDAC inhibitor (e.g., Trichostatin A, Vorinostat) and compare the resulting phenotype and gene expression profile with your this compound results.[4][8]
-
Assess acetylation levels: Since class I HDACs are potent deacetylases, their inhibition typically leads to a dramatic increase in histone acetylation. Check if this compound treatment induces a similar level of hyperacetylation as a known HDACi. A specific increase in crotonylation with minimal change in acetylation points away from direct HDAC inhibition.
-
Problem: The phenotype is not rescued by knocking down the p300/CBP "writer" enzymes.
-
Cause: This is strong evidence for an off-target effect. If the phenotype persists after removing the primary enzyme responsible for histone crotonylation, the effect is unlikely to be mediated by this modification.
-
Solution:
-
Verify knockdown efficiency: Ensure your siRNA or shRNA is effectively reducing p300 and/or CBP protein levels.
-
Consider alternative writers: While p300/CBP are the main histone crotonyltransferases, other enzymes like MOF have also been shown to have this activity.[1]
-
Investigate metabolic pathways: Begin exploring the metabolic consequences of this compound treatment. Use techniques like Seahorse analysis to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.[3]
-
Caption: Troubleshooting decision tree for unexpected results.
Key Experimental Protocols
Protocol 1: Negative Control Using Alternative Short-Chain Fatty Acids
Objective: To determine if the observed phenotype is specific to crotonate-induced modification or a general effect of SCFA metabolism.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (NaCr)
-
Sodium Acetate (NaAc)
-
Sodium Butyrate (NaBu)
-
Vehicle control (e.g., sterile water or PBS)
-
Plates for cell culture (e.g., 6-well plates)
-
Reagents for downstream analysis (e.g., RNA lysis buffer, protein lysis buffer)
Procedure:
-
Cell Plating: Plate cells at a density that will result in 60-70% confluency at the time of treatment.
-
Preparation of Stocks: Prepare sterile, concentrated stock solutions of NaCr, NaAc, and NaBu in water or PBS. A typical stock concentration is 1M.
-
Treatment:
-
Label wells for each condition: Vehicle, NaCr, NaAc, NaBu.
-
Aspirate old media from the cells.
-
Add fresh media containing the final desired concentration of each compound. Typical final concentrations range from 1 mM to 20 mM.[7][9] Ensure the final volume of vehicle added is consistent across all wells.
-
Crucially, use the exact same molar concentration for all SCFA treatments.
-
-
Incubation: Incubate cells for the desired experimental duration (e.g., 6, 12, 24, or 48 hours).
-
Harvesting and Analysis:
-
Harvest cells for downstream analysis.
-
For Gene Expression: Lyse cells and extract RNA for RT-qPCR or RNA-seq.
-
For Protein Analysis: Lyse cells, prepare whole-cell extracts, and perform western blotting for your protein of interest and for pan-Kcr and pan-Kac antibodies to confirm pathway activation.
-
-
Interpretation: If the phenotype is observed only in the NaCr-treated cells and not in the NaAc or NaBu-treated cells, it is more likely to be a crotonylation-specific effect.
Protocol 2: Genetic Control Using siRNA-mediated Knockdown of ACSS2
Objective: To validate that the effect of this compound is dependent on its conversion to crotonyl-CoA by the enzyme ACSS2.[10]
Materials:
-
Cells of interest
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM or other serum-free medium
-
siRNA targeting ACSS2 (validated sequence)
-
Non-targeting control siRNA (scramble)
-
This compound
-
Reagents for protein extraction and western blotting
-
Antibodies: anti-ACSS2, anti-Pan-Kcr, anti-Actin/Tubulin (loading control)
Procedure:
-
Cell Plating: Plate cells one day prior to transfection so they are 30-50% confluent at the time of transfection.
-
siRNA Transfection (Day 1):
-
In separate tubes, dilute control siRNA and ACSS2 siRNA in Opti-MEM.
-
In another set of tubes, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes dropwise to the appropriate wells.
-
-
Incubation (Day 1-3): Incubate cells for 48-72 hours to allow for knockdown of the target protein. The optimal time should be determined empirically.
-
This compound Treatment (Day 3 or 4):
-
After confirming knockdown (optional: run a parallel plate for western blot validation), treat the cells with this compound or vehicle as described in Protocol 1.
-
Treat both the control siRNA and ACSS2 siRNA groups.
-
-
Harvesting and Analysis (Day 4 or 5):
-
Harvest cells and analyze your phenotype of interest (e.g., cell viability, gene expression).
-
In parallel, perform a western blot to confirm:
-
Successful knockdown of ACSS2 protein.
-
That the NaCr-induced increase in global crotonylation (pan-Kcr) is blunted or abolished in the ACSS2 knockdown cells compared to the control siRNA cells.
-
-
-
Interpretation: If the this compound-induced phenotype is significantly reduced or absent in the ACSS2 knockdown cells compared to the control siRNA cells, this provides strong evidence that the effect is on-target and requires the conversion of crotonate to crotonyl-CoA.
References
- 1. The Contribution of Histone Crotonylation to Tissue Health and Disease: Focus on Kidney Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles of non-histone protein crotonylation in biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The short-chain fatty acid crotonate reduces invasive growth and immune escape of Candida albicans by regulating hyphal gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Regulation and Function of Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sodium concentrations affect metabolite uptake and cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone crotonylation promotes mesoendodermal commitment of human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound Alleviates Diabetic Kidney Disease Partially Via the Histone Crotonylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Sodium Crotonate-Induced Cell Cycle Effects in Stem Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium crotonate and its effects on stem cell cycle progression.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in the proliferation of our stem cell cultures after treatment with this compound. What is the likely cause?
A1: this compound is known to influence cell cycle progression. Studies suggest that as a potential histone deacetylase (HDAC) inhibitor, it can lead to cell cycle arrest, primarily at the G2/M phase.[1][2][3] This arrest is often mediated by the upregulation of cell cycle inhibitors like p21CIP1/WAF1.[1][4] The increased expression of p21 can halt the cell cycle, thereby reducing overall proliferation.
Q2: How can we confirm that this compound is causing cell cycle arrest in our stem cell experiments?
A2: The most common method to verify cell cycle arrest is through flow cytometry analysis of DNA content. Cells are stained with a fluorescent dye that binds to DNA, such as Propidium Iodide (PI) or DAPI. The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase peak after this compound treatment would confirm the arrest.
Q3: Is the cell cycle arrest induced by this compound reversible?
A3: For many chemical inducers of cell cycle arrest, the effect can be reversible. The reversibility often depends on the concentration of the compound used and the duration of the treatment. A common method to reverse the arrest is a "wash-out" protocol, where the compound-containing medium is removed and replaced with fresh medium.[5][6] Monitoring the cell cycle profile by flow cytometry after the wash-out will indicate if the cells re-enter the cycle.
Q4: What is the underlying signaling pathway responsible for this compound-induced cell cycle arrest in stem cells?
A4: this compound can increase histone crotonylation, which is a post-translational modification that can regulate gene expression. As a likely HDAC inhibitor, this compound can lead to hyperacetylation of histones, which can activate the transcription of certain genes. One key target is the gene encoding the cyclin-dependent kinase inhibitor p21CIP1/WAF1. The tumor suppressor protein p53 can be activated in response to cellular stress and, in turn, transcriptionally activates p21.[7][8][9] p21 then binds to and inhibits cyclin-CDK complexes, particularly CDK1/Cyclin B1, which are essential for the G2/M transition, leading to cell cycle arrest.[10]
Q5: We are having trouble with our flow cytometry analysis for cell cycle. What are some common troubleshooting tips?
A5: Common issues in flow cytometry for cell cycle analysis include poor resolution of peaks, high coefficient of variation (CV), and cell clumping. Ensure you are using a sufficient number of cells, properly fixing and permeabilizing them, and treating with RNase to avoid staining of double-stranded RNA. Running the samples at a low flow rate can also improve resolution. For detailed troubleshooting, refer to the specific guides provided by the manufacturers of your flow cytometer and reagents.
Troubleshooting Guides
Problem 1: Stem cells fail to resume proliferation after this compound wash-out.
| Potential Cause | Recommended Solution |
| High concentration or prolonged exposure to this compound: | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment that allows for reversible cell cycle arrest. Start with a low concentration and gradually increase it. |
| Incomplete wash-out of this compound: | Implement a more rigorous wash-out protocol. Wash the cells at least twice with pre-warmed, serum-free medium before adding fresh complete medium. An equilibration period between washes can also be beneficial.[5][6] |
| Cellular senescence or apoptosis induced by toxicity: | In addition to cell cycle analysis, perform assays for senescence (e.g., β-galactosidase staining) and apoptosis (e.g., Annexin V/PI staining) to determine if the lack of proliferation is due to irreversible cell states. |
| Nutrient depletion in the culture medium: | Ensure that the fresh medium added after the wash-out is complete and contains all necessary growth factors and supplements for your specific stem cell line. |
Problem 2: High variability in cell cycle profiles between replicates after this compound treatment.
| Potential Cause | Recommended Solution |
| Inconsistent cell seeding density: | Ensure that all wells or flasks are seeded with the same number of cells. Uneven cell density can lead to variations in the response to this compound. |
| Asynchronous cell populations at the start of the experiment: | For more consistent results, consider synchronizing the cells in a specific phase of the cell cycle (e.g., G1) before adding this compound. |
| Pipetting errors during reagent addition or cell harvesting: | Use calibrated pipettes and ensure consistent technique when adding this compound and when harvesting cells for analysis. |
| Edge effects in multi-well plates: | To minimize evaporation and temperature variations in the outer wells of a plate, fill the peripheral wells with sterile PBS or medium and do not use them for experimental samples. |
Data Presentation
Table 1: Representative Quantitative Data on the Effect of this compound on Stem Cell Cycle Progression
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Untreated) | 55 ± 4 | 25 ± 3 | 20 ± 2 |
| This compound (X µM) | 30 ± 5 | 15 ± 4 | 55 ± 6 |
| This compound (X µM) + 24h Wash-out | 50 ± 6 | 28 ± 4 | 22 ± 3 |
Note: This table presents hypothetical data based on the qualitative effects described in the literature, where this compound treatment leads to an accumulation of cells in the G2/M phase.[1][2][3] The "Wash-out" data represents the expected reversal of this effect. Researchers should generate their own quantitative data for their specific cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Reversing this compound-Induced Cell Cycle Arrest
Objective: To release stem cells from this compound-induced G2/M arrest and allow them to re-enter the cell cycle.
Materials:
-
Stem cell culture of interest
-
Complete stem cell culture medium
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Induce Cell Cycle Arrest: Treat the stem cells with the desired concentration of this compound for a predetermined duration (e.g., 12-24 hours) to induce G2/M arrest.
-
Aspirate Treatment Medium: Carefully aspirate the medium containing this compound from the culture vessel.
-
First Wash: Gently add pre-warmed PBS to the cells to wash away any residual this compound. Swirl the vessel gently and then aspirate the PBS.
-
Second Wash: Repeat the wash step with pre-warmed PBS to ensure complete removal of the compound.
-
Add Fresh Medium: Add fresh, pre-warmed complete culture medium to the cells.
-
Incubate: Return the cells to the incubator to allow them to re-enter the cell cycle.
-
Monitor Cell Cycle Re-entry: At various time points after the wash-out (e.g., 0, 6, 12, 24 hours), harvest the cells and analyze their cell cycle profile using flow cytometry to confirm re-entry into G1 and S phases.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
Objective: To quantify the percentage of cells in each phase of the cell cycle.
Materials:
-
Harvested stem cells
-
PBS
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization or cell scraping, and centrifuge to obtain a cell pellet.
-
Washing: Resuspend the cell pellet in PBS, centrifuge, and discard the supernatant.
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.
-
RNase Treatment: Resuspend the cell pellet in RNase A solution and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add PI staining solution to the cells and incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a linear scale for the PI fluorescence channel and acquire data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
Mandatory Visualizations
Caption: Experimental workflow for mitigating this compound-induced cell cycle arrest.
Caption: Signaling pathway of this compound-induced G2/M cell cycle arrest.
References
- 1. Histone deacetylase inhibitors decrease proliferation potential and multilineage differentiation capability of human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors decrease proliferation potential and multilineage differentiation capability of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 4. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK4/6 inhibitors induce replication stress to cause long‐term cell cycle withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK4/6 inhibitors induce replication stress to cause long‐term cell cycle withdrawal | The EMBO Journal [link.springer.com]
- 7. Targeting p53-p21 signaling to enhance mesenchymal stem cell regenerative potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA damage in stem cells activates p21, inhibits p53, and induces symmetric self-renewing divisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jelsciences.com [jelsciences.com]
Technical Support Center: Enhancing Cellular Uptake of Sodium Crotonate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the cellular uptake of sodium crotonate.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for this compound uptake into cells?
A1: this compound, as a monocarboxylate, is primarily transported across the cell membrane by two main families of protein carriers: the proton-coupled monocarboxylate transporters (MCTs) and the sodium-coupled monocarboxylate transporters (SMCTs).[1] MCTs, such as MCT1, facilitate transport in a proton-linked manner, while SMCTs, like SMCT1 (SLC5A8), utilize a sodium gradient.[1][2]
Q2: Why is the cellular uptake of this compound often inefficient?
A2: The efficiency of this compound uptake can be limited by several factors. These include the expression levels of MCT and SMCT transporters on the target cells, the pH gradient across the cell membrane (for MCTs), and the sodium gradient (for SMCTs). Additionally, the inherent physicochemical properties of this compound, such as its charge and hydrophilicity, may hinder its passive diffusion across the lipid bilayer of the cell membrane.[3]
Q3: What are the main strategies to enhance the cellular uptake of this compound?
A3: The two primary strategies to enhance the cellular uptake of this compound are:
-
Utilizing and modulating endogenous transport pathways: This involves upregulating the expression or activity of MCT and SMCT transporters on the cell surface.[1][4][5]
-
Encapsulation in delivery systems: This approach uses carriers like liposomes or nanoparticles to bypass the limitations of membrane transport and deliver this compound directly into the cell.[6]
Q4: What are the advantages of using liposomes for this compound delivery?
A4: Liposomes are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds. For a water-soluble compound like this compound, liposomes can protect it from degradation, increase its circulation time in vivo, and facilitate its entry into cells through membrane fusion or endocytosis.[][8]
Q5: What are the benefits of using nanoparticles for this compound delivery?
A5: Nanoparticles, such as those made from chitosan or other biocompatible polymers, can encapsulate this compound and be surface-modified to target specific cells or tissues.[6][9] They can enhance cellular uptake through various endocytic pathways and offer controlled release of the cargo.[10]
Troubleshooting Guides
Liposomal Encapsulation Issues
Problem: Low Encapsulation Efficiency of this compound in Liposomes.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal lipid composition | The charge and fluidity of the lipid bilayer can impact the encapsulation of charged molecules. Experiment with different lipid compositions, such as including charged lipids (e.g., DOTAP or DPPG) to interact with the sodium and crotonate ions. The addition of cholesterol can increase membrane stability.[11] |
| Inefficient hydration process | Ensure the hydration of the lipid film is performed above the phase transition temperature of the lipids used.[8][11] Insufficient hydration time or agitation can lead to incomplete vesicle formation. Try multiple freeze-thaw cycles to increase encapsulation.[12] |
| Incorrect pH of the hydration buffer | The pH of the aqueous solution can influence the charge of the crotonate molecule. Experiment with different pH values of the hydration buffer to optimize the encapsulation. |
| Drug-to-lipid ratio is too high | There is a saturation point for how much drug can be encapsulated.[13] Perform a loading efficiency curve by varying the this compound to lipid ratio to find the optimal concentration.[13] |
| Inaccurate measurement of encapsulation | Ensure that the method used to separate free this compound from encapsulated drug is effective. Techniques like size exclusion chromatography (SEC) or dialysis are generally more reliable than centrifugation for smaller vesicles.[13] |
Nanoparticle Formulation and Delivery Issues
Problem: Chitosan Nanoparticles Aggregating in Cell Culture Media.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Neutral pH of the culture medium | Chitosan is positively charged and stable at acidic pH. At the neutral pH of most cell culture media, the positive charge is reduced, leading to aggregation.[14] |
| Presence of phosphate ions | Media like RPMI have high concentrations of phosphate ions that can crosslink the amine groups of chitosan, causing aggregation.[14] Consider using a medium with a lower phosphate concentration, such as DMEM, for the duration of the experiment.[14] |
| Insufficient stabilization | The use of a stabilizer can prevent aggregation. Sodium tripolyphosphate (TPP) is a commonly used crosslinker that can enhance the stability of chitosan nanoparticles at neutral pH.[14] The concentration of TPP needs to be optimized for your specific chitosan. |
Problem: High Cytotoxicity Observed with Nanoparticle Formulations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High concentration of nanoparticles | Nanoparticle toxicity is often dose-dependent.[15][16] Perform a dose-response experiment to determine the optimal concentration that maximizes uptake while minimizing cytotoxicity. |
| Surface charge of nanoparticles | Cationic nanoparticles can interact with the negatively charged cell membrane, which can sometimes lead to membrane disruption and toxicity.[17] Consider modifying the surface of the nanoparticles with a hydrophilic and neutral polymer like polyethylene glycol (PEG) to reduce cytotoxicity. |
| Properties of the nanoparticle material | The type of polymer and crosslinker used can influence cytotoxicity. Ensure you are using biocompatible materials. The cytotoxicity of chitosan nanoparticles can also be influenced by their size and the cell type being used.[15][18] |
Experimental Protocols
Protocol 1: Liposomal Encapsulation of this compound via Thin-Film Hydration
Objective: To encapsulate this compound within liposomes.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
This compound
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
Dissolve DPPC and cholesterol (e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask.
-
Create a thin lipid film by evaporating the chloroform using a rotary evaporator at a temperature above the phase transition temperature of DPPC (~41°C).
-
Hydrate the lipid film with a solution of this compound in PBS by rotating the flask in a water bath at a temperature above the lipid's phase transition temperature for 1-2 hours.[8][11]
-
The resulting suspension of multilamellar vesicles (MLVs) can be sonicated in a bath sonicator for 5-10 minutes to form smaller vesicles.
-
To obtain unilamellar vesicles of a defined size, pass the liposome suspension through an extruder equipped with a 100 nm polycarbonate membrane 10-15 times.[8]
-
Remove unencapsulated this compound by dialysis or size exclusion chromatography.
Protocol 2: Cellular Uptake Assay for this compound
Objective: To quantify the cellular uptake of this compound.
Materials:
-
Target cell line (e.g., Caco-2, HeLa)
-
Cell culture medium
-
This compound (or radiolabeled [14C]-crotonate)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Ice-cold PBS
-
Cell lysis buffer
-
Method for quantification (e.g., liquid scintillation counter for radiolabeled compound, or LC-MS/MS for unlabeled compound)
Methodology:
-
Seed cells in 24-well plates and grow to confluence.[19]
-
On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.[20]
-
Add the this compound solution (or liposomal/nanoparticle formulation) at the desired concentration in the assay buffer to each well.
-
Incubate the plate at 37°C for a predetermined time course (e.g., 5, 15, 30, 60 minutes).
-
To terminate the uptake, aspirate the treatment solution and immediately wash the cells three times with ice-cold PBS to remove any extracellular compound.[21]
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the intracellular concentration of this compound. For radiolabeled compounds, add the cell lysate to a scintillation cocktail and measure radioactivity.[20] For unlabeled compounds, the lysate can be analyzed by LC-MS/MS.[22]
-
Determine the total protein concentration in each lysate (e.g., using a BCA assay) to normalize the uptake data.
Quantitative Data Summary
The following tables provide representative data on the efficiency of encapsulation and the potential enhancement of cellular uptake. Note that these are illustrative examples, and actual results will vary depending on the specific experimental conditions.
Table 1: Encapsulation Efficiency of a Model Hydrophilic Compound in Liposomes
| Liposome Formulation | Encapsulation Efficiency (%) | Reference |
| DPPC/Cholesterol | 48 | [23] |
| DPPC (high concentration) | 84 | [23] |
| DPPC with optimized buffer | 98 | [23] |
Table 2: Encapsulation Efficiency of Bioactive Peptides in Liposomes
| Encapsulation Method | Encapsulation Efficiency (%) | Reference |
| in situ encapsulation | 89 | [24] |
Visualizations
Signaling Pathways Regulating Monocarboxylate Transporters
Caption: Regulation of MCT1 expression and trafficking by PKC, PKA, and Wnt/β-catenin signaling pathways.
Caption: Factors influencing the expression and activity of the SMCT1 (SLC5A8) transporter.
Experimental and Logical Workflows
Caption: Experimental workflow for the preparation and characterization of this compound-loaded liposomes.
Caption: Logical workflow for troubleshooting and enhancing the cellular uptake of this compound.
References
- 1. Regulation of Monocarboxylic Acid Transporter 1 Trafficking by the Canonical Wnt/β-Catenin Pathway in Rat Brain Endothelial Cells Requires Cross-talk with Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulin and SGK1 reduce the function of Na+/monocarboxylate transporter 1 (SMCT1/SLC5A8) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SLC5A8 solute carrier family 5 member 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Regulation of monocarboxylate transporter 1 in skeletal muscle cells by intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 8. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 9. ph04.tci-thaijo.org [ph04.tci-thaijo.org]
- 10. Challenges associated with Penetration of Nanoparticles across Cell and Tissue Barriers: A Review of Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Chitosan nanoparticle toxicity: A comprehensive literature review of in vivo and in vitro assessments for medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Drug delivery and nanoparticles: Applications and hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The Potential of Chitosan in Nanomedicine: An Overview of the Cytotoxicity of Chitosan Based Nanoparticles [frontiersin.org]
- 19. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. benchchem.com [benchchem.com]
- 22. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Encapsulation of short-chain bioactive peptides (BAPs) for gastrointestinal delivery: a review - Food & Function (RSC Publishing) DOI:10.1039/D3FO04195F [pubs.rsc.org]
Adjusting cell culture media conditions for optimal sodium crotonate activity.
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of sodium crotonate in cell culture experiments. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
A1: this compound is the sodium salt of crotonic acid, a short-chain fatty acid. In cell culture, it serves as a precursor for crotonyl-coenzyme A (crotonyl-CoA). This molecule is the primary substrate for a post-translational modification called histone lysine crotonylation (Kcr).[1][2] This modification is catalyzed by histone acetyltransferases (HATs), such as p300.[1][3] Histone crotonylation is associated with active gene transcription and plays a crucial role in regulating cellular processes like chromatin remodeling and gene expression.[3][4] Unlike some other short-chain fatty acids, its primary role is to promote this specific modification rather than broadly inhibiting histone deacetylases (HDACs).
Q2: How does this compound differ from other HDAC inhibitors like sodium butyrate?
A2: While both are short-chain fatty acids, their primary mechanisms differ. Sodium butyrate is a well-known pan-HDAC inhibitor, leading to a general increase in histone acetylation.[5][6] this compound, however, specifically acts as a substrate to promote histone crotonylation.[1][3] While crotonate can inhibit HDACs at higher concentrations, its more specific and potent role is in driving the Kcr modification, which has distinct downstream effects on gene regulation compared to acetylation.[7]
Q3: What are the recommended starting concentrations and incubation times for this compound treatment?
A3: The optimal concentration and incubation time are highly dependent on the cell line and the specific experimental endpoint. Based on available literature for similar short-chain fatty acids and related compounds, a good starting point for concentration is in the low millimolar range. For time-course experiments, effects can be observed anywhere from a few hours to 72 hours. It is critical to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q4: How should I prepare and store a this compound stock solution?
A4: this compound is soluble in water. To prepare a stock solution, dissolve the powder in sterile, nuclease-free water or PBS to a concentration of 100 mM to 1 M. Filter-sterilize the solution through a 0.22 µm filter. Aliquot the stock solution into sterile tubes and store at -20°C to prevent degradation from repeated freeze-thaw cycles. When ready to use, thaw an aliquot and dilute it to the final desired concentration in pre-warmed cell culture medium.
Q5: What are the key downstream cellular effects of this compound treatment?
A5: By inducing histone crotonylation, this compound can regulate the expression of genes involved in various cellular processes. Documented effects include the modulation of inflammatory and fibrotic pathways, regulation of apoptosis and autophagy, and influencing cell cycle progression.[1][8] For example, it has been shown to alleviate inflammation and fibrosis in models of diabetic kidney disease.[1][3]
Troubleshooting Guide
Q6: I am not observing any change in histone crotonylation after treatment. What could be wrong?
A6:
-
Suboptimal Concentration/Time: Your concentration may be too low or the incubation time too short. Perform a dose-response experiment (e.g., 0.5 mM, 1 mM, 2.5 mM, 5 mM) and a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal conditions for your cell line.
-
Low Enzyme Expression: The cellular machinery required to process this compound may be insufficient in your cell line. The conversion of crotonate to crotonyl-CoA is dependent on enzymes like Acyl-CoA synthetase short-chain family member 2 (ACSS2), and the subsequent histone modification is performed by HATs like p300.[1][3] Verify the expression of these key enzymes in your cells.
-
Compound Inactivity: Ensure your this compound stock solution has been stored correctly and is not expired. Prepare a fresh stock if in doubt.
-
Western Blot Issues: Histone-related Western blots can be tricky. Ensure you are using an effective histone extraction protocol and that your primary antibodies (e.g., anti-pan-Kcr or anti-H3K18cr) are validated and used at the correct dilution.[7][9] Use a total histone H3 antibody as a loading control.[10]
Q7: My cells are showing high levels of cytotoxicity and death after treatment. How can I fix this?
A7:
-
Concentration is Too High: High concentrations of short-chain fatty acids can be toxic. Lower the concentration of this compound significantly. An MTT or other cytotoxicity assay is essential to determine the IC50 (50% inhibitory concentration) for your specific cell line.[11] For example, sodium butyrate can cause 85-90% growth inhibition at 2.5 mM in some breast cancer cell lines.[6]
-
Prolonged Exposure: Reduce the incubation time. Significant effects on histone modifications can often be seen before widespread cell death occurs.
-
Media pH Shift: High concentrations of acidic compounds can lower the pH of the culture medium.[12] Although this compound is a salt, adding high concentrations can still affect the buffering capacity of your media. Check the color of the phenol red indicator in your medium; if it turns yellow, the medium is too acidic.[13]
Q8: My results are inconsistent between experiments. Why is this happening?
A8:
-
Cell Confluency and Passage Number: The metabolic state of cells can influence their response. Always seed cells at the same density and treat them at a consistent level of confluency (typically 70-80%). Use cells from a similar low passage number for all related experiments, as cellular characteristics can change over time in culture.
-
Media and Serum Variability: Use the same lot of media and fetal bovine serum (FBS) for an entire set of experiments to minimize variability. Thaw and prepare complete media consistently.[14]
-
Compound Stability: If you dilute the this compound in media and store it for extended periods, it may degrade. Always add the diluted compound to your cells immediately after preparation.
Data Presentation: Recommended Starting Conditions
The optimal conditions for this compound are highly cell-type-specific. The table below provides a summary of concentrations used for the related compound sodium butyrate, which can serve as a starting point for optimization.
| Compound | Cell Line(s) | Concentration Range | Observed Effect | Citation(s) |
| Sodium Butyrate | Human Breast Cancer (MCF7, T47D, etc.) | 0.5 - 2.5 mM | Time- and dose-dependent growth inhibition; G2M phase block. | [6] |
| Sodium Butyrate | Human Cervix Tumor Cells | > 0.5 mM | Cell death after 5-15 days of exposure. | [15] |
| Sodium Butyrate | Mouse Brain Tissue (in vivo) | 600 mg/kg (i.p.) | Inhibition of HDAC activity. | [16] |
Note: This table is intended as a guide. It is crucial to determine the optimal concentration for this compound in your specific experimental system.
Experimental Protocols & Visualizations
Signaling & Experimental Diagrams
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol assesses the cytotoxicity of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader (570 nm absorbance)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include untreated wells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control wells. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Analysis of Histone Crotonylation by Western Blot
This protocol is for detecting changes in global or specific histone crotonylation levels.
Materials:
-
Cells treated with this compound
-
PBS (Phosphate-Buffered Saline)
-
Histone Extraction Buffer
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% or 4-20% gradient)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pan-Crotonyl-Lysine, anti-H3K18cr, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Methodology:
-
Cell Harvest: After treatment, wash cells twice with ice-cold PBS. Scrape the cells and collect them by centrifugation.
-
Histone Extraction: Lyse the cells and extract histones using a specialized histone extraction protocol (e.g., acid extraction). This step is crucial for enriching histone proteins.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.[17]
-
Sample Preparation: Mix 15-20 µg of histone extract with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[17]
-
SDS-PAGE and Transfer: Load samples onto a 15% SDS-PAGE gel.[17] After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody (e.g., anti-H3K18cr at 1:1,000 dilution) overnight at 4°C.[9] Use an anti-total Histone H3 antibody on a separate blot or after stripping as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ.
Protocol 3: In Vitro HDAC Activity Assay (Fluorometric)
This protocol can be used to assess if this compound has a direct inhibitory effect on HDAC enzymes in your experimental context.
Materials:
-
Nuclear or cellular extract containing HDAC enzymes
-
Fluorometric HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer
-
HDAC Developer solution (containing a protease like trypsin)
-
This compound and a known HDAC inhibitor (e.g., Trichostatin A [TSA]) for controls
-
96-well black opaque plates
-
Fluorometric plate reader (Excitation: 340-360 nm, Emission: 440-465 nm)
Methodology:
-
Reaction Setup: In a 96-well plate, add the nuclear extract, HDAC assay buffer, and varying concentrations of this compound. Include a positive control (no inhibitor) and a negative control (with TSA).[16][18]
-
Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to each well.[16]
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 30-60 minutes). During this time, active HDACs will deacetylate the substrate.
-
Development: Stop the enzymatic reaction by adding the developer solution. The developer's protease will cleave the deacetylated substrate, releasing a fluorescent molecule (AMC).[16]
-
Measurement: Read the fluorescence intensity using a plate reader at the appropriate wavelengths.
-
Analysis: Compare the fluorescence in the this compound-treated wells to the positive and negative controls. A decrease in fluorescence indicates HDAC inhibition. Calculate the percent inhibition for each concentration.
References
- 1. This compound Alleviates Diabetic Kidney Disease Partially Via the Histone Crotonylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of sodium butyrate on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of histone crotonylation and bromodomain protein 4 on prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of trans-sodium crocetinate on contrast-induced cytotoxicity in HEK-293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. ibidi.com [ibidi.com]
- 14. adl.usm.my [adl.usm.my]
- 15. The effect of sodium butyrate on the growth characteristics of human cervix tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. resources.bio-techne.com [resources.bio-techne.com]
Validation & Comparative
Validating the Specificity of Sodium Crotonate-Induced Histone Crotonylation: A Comparative Guide
In the expanding field of epigenetics, the study of histone modifications has revealed a complex regulatory network influencing gene expression. Among these modifications, histone crotonylation, a recently discovered acylation mark, has garnered significant interest. Sodium crotonate, as a precursor to the endogenous donor crotonyl-CoA, is a key chemical tool used to investigate the functional roles of this modification. This guide provides a comparative analysis of this compound's specificity in inducing histone crotonylation, with a focus on its performance against other short-chain fatty acids (SCFAs) and classic histone deacetylase (HDAC) inhibitors.
The Pathway of this compound-Induced Histone Crotonylation
This compound readily crosses the cell membrane and is converted to crotonyl-CoA by acyl-CoA synthetase short-chain family member 2 (ACSS2). Crotonyl-CoA then serves as a substrate for histone acetyltransferases (HATs), such as p300 and CBP, which catalyze the transfer of the crotonyl group to lysine residues on histone tails. This modification neutralizes the positive charge of lysine, which is thought to weaken the interaction between histones and DNA, leading to a more open chromatin structure and influencing gene transcription. The removal of this mark is mediated by histone deacetylases (HDACs), particularly class I HDACs.
Comparing the effects of sodium crotonate and sodium butyrate on histone acylation.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of sodium crotonate and sodium butyrate on histone acylation. Both are short-chain fatty acids that play crucial roles in epigenetic regulation, but they function through distinct mechanisms with different downstream consequences. This document summarizes their mechanisms of action, presents quantitative data on their efficacy, details experimental protocols for their study, and visualizes their associated signaling pathways.
Comparative Overview
Sodium butyrate is a well-established histone deacetylase (HDAC) inhibitor, leading to an increase in histone acetylation (hyperacetylation).[1][2][3][4][5] By inhibiting the activity of class I and II HDACs, sodium butyrate prevents the removal of acetyl groups from lysine residues on histone tails, resulting in a more open chromatin structure that is generally associated with transcriptional activation.[2] However, studies have also shown that butyrate treatment can lead to the downregulation of a significant number of genes.[3]
In contrast, this compound primarily serves as a precursor for histone crotonylation, a more recently discovered post-translational modification.[6][7] Exogenous this compound is converted intracellularly to crotonyl-CoA by Acyl-CoA Synthetase Short-chain family member 2 (ACSS2).[6][8] Crotonyl-CoA is then used as a substrate by histone acetyltransferases (HATs) with histone crotonyltransferase (HCT) activity, such as p300/CBP, to crotonylate histone lysine residues.[6][9] Histone crotonylation is also associated with active gene transcription and has been shown to be a more potent transcriptional activator than acetylation in some contexts.[10] Interestingly, some evidence suggests that butyrate can also promote histone crotonylation, potentially by inhibiting its removal by certain HDACs or by being metabolized into crotonyl-CoA.[6][10][11]
Quantitative Data Comparison
The following tables summarize key quantitative data regarding the effects of sodium butyrate and this compound on histone acylation and cellular processes.
Table 1: Inhibitory Activity against Histone Deacetylases (HDACs)
| Compound | Target HDACs | IC50 Values | References |
| Sodium Butyrate | Class I & II HDACs | HDAC1: ~0.3 mMHDAC2: ~0.4 mMHDAC3: ~1.6 mMHDAC7: ~0.3 mMGeneral HDACs: ~0.8 mM | [11][12][13] |
| This compound | Weak inhibitor of some HDACs | IC50 values are not well-established for direct HDAC inhibition. It primarily acts as a substrate for crotonylation. Some studies suggest weak inhibitory effects on decrotonylation. | [10] |
Table 2: Effective Concentrations in Cell Culture
| Compound | Cell Line(s) | Effective Concentration for Histone Acylation | Observed Effects | References |
| Sodium Butyrate | Various (e.g., HeLa, HepG2, MCF-7) | 1-10 mM | Increased histone acetylation, cell cycle arrest, apoptosis | [3][4][14][15] |
| This compound | Various (e.g., HeLa, HEK293T) | 0.5-5 mM | Increased histone crotonylation, regulation of gene expression | [7][16] |
Table 3: Comparative Effects on Cell Fate
| Compound | Effect on Cell Proliferation | Effect on Apoptosis | References |
| Sodium Butyrate | Inhibits proliferation, induces cell cycle arrest (G1/G2 phase) | Induces apoptosis at higher concentrations | [14][15][17] |
| This compound | Can inhibit or promote proliferation depending on the context | Effects on apoptosis are less characterized and appear to be cell-type dependent | [18] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Histone Extraction for Western Blot Analysis
This protocol is suitable for analyzing changes in global histone acetylation and crotonylation upon treatment with sodium butyrate or this compound.
Materials:
-
Cells treated with sodium butyrate, this compound, or vehicle control.
-
Phosphate-buffered saline (PBS)
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100, 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (w/v) sodium azide.
-
0.2 N Hydrochloric acid (HCl) or Sulfuric acid (H2SO4)
-
Acetone, ice-cold
-
Laemmli sample buffer
Procedure:
-
Cell Lysis:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in TEB (1 mL per 10^7 cells) and lyse on ice for 10 minutes with gentle mixing.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the nuclei.[19]
-
-
Acid Extraction:
-
Discard the supernatant and resuspend the nuclear pellet in 0.2 N HCl or H2SO4 (approximately 400 µL per 10^7 cells).
-
Incubate overnight on a rotator at 4°C to extract histones.[19]
-
-
Histone Precipitation:
-
Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing histones to a new tube and add 8 volumes of ice-cold acetone.[20]
-
Precipitate histones overnight at -20°C.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the histones.
-
Wash the histone pellet twice with ice-cold acetone.[20]
-
-
Sample Preparation for Western Blot:
Western Blot Analysis
Procedure:
-
Gel Electrophoresis: Separate 15-30 µg of histone extract on a 15% SDS-polyacrylamide gel.[21]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[21]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) or crotonylated histones (e.g., anti-crotonyl-H3) overnight at 4°C.[21]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) detection system.[21]
Chromatin Immunoprecipitation (ChIP)
This protocol allows for the analysis of histone acetylation or crotonylation at specific genomic loci.
Materials:
-
Cells treated with sodium butyrate, this compound, or vehicle control.
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Cell Lysis Buffer
-
Nuclear Lysis Buffer
-
ChIP Dilution Buffer
-
Antibodies specific for acetylated or crotonylated histones
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
Procedure:
-
Cross-linking:
-
Cell and Nuclear Lysis:
-
Harvest and wash the cells.
-
Lyse the cells and then the nuclei to release chromatin.
-
-
Chromatin Shearing:
-
Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Washes:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
-
DNA Purification:
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
-
Analysis:
-
Analyze the enriched DNA by qPCR or high-throughput sequencing (ChIP-seq).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described.
Caption: Sodium Butyrate's Mechanism of Action.
Caption: this compound's Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Caption: ChIP Experimental Workflow.
References
- 1. Microbial short chain fatty acids: Effective histone deacetylase inhibitors in immune regulation (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium butyrate inhibits histone deacetylation in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of sodium butyrate on histone modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium butyrate mediates histone crotonylation and alleviated neonatal rats hypoxic–ischemic brain injury through gut–brain axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Protective Roles of Sodium Butyrate in Lipopolysaccharide-Induced Bovine Ruminal Epithelial Cells by Activating G Protein-Coupled Receptors 41 [frontiersin.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microbiota regulate short chain fatty acids and influence histone acylations in intestinal epithelial cells. [repository.cam.ac.uk]
- 12. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative effect of sodium butyrate and sodium propionate on proliferation, cell cycle and apoptosis in human breast cancer cells MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of sodium butyrate on cell proliferation and cell cycle in porcine intestinal epithelial (IPEC-J2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. biochem.slu.edu [biochem.slu.edu]
- 20. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Histone western blot protocol | Abcam [abcam.com]
- 22. researchgate.net [researchgate.net]
Quantitative PCR (qPCR) Methods for Validating Gene Expression Changes Induced by Sodium Crotonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative PCR (qPCR) with alternative methods for validating gene expression changes induced by sodium crotonate. Detailed experimental protocols, data presentation tables, and visual diagrams of the underlying signaling pathway and experimental workflow are included to assist researchers in designing and interpreting their experiments.
Introduction to this compound and Gene Expression
This compound is a short-chain fatty acid that has been shown to influence gene expression primarily through its role as a precursor for crotonyl-CoA. This molecule serves as a substrate for histone acetyltransferases (HATs), such as p300/CBP, which possess histone crotonyltransferase (HCT) activity. This results in the post-translational modification of histone proteins, specifically the crotonylation of lysine residues. Histone crotonylation is a dynamic epigenetic mark that alters chromatin structure and can lead to either the activation or repression of gene transcription, thereby modulating various cellular processes.[1][2]
Quantitative PCR (qPCR) for Validation of Gene Expression
Quantitative PCR, also known as real-time PCR, is a widely used and well-established technique for quantifying mRNA levels of specific genes. Its high sensitivity, specificity, and wide dynamic range make it the gold standard for validating data obtained from high-throughput methods like RNA sequencing.
Detailed Experimental Protocol for qPCR Validation
This protocol outlines the key steps for validating gene expression changes in a human cancer cell line (e.g., HeLa) treated with this compound.
1. Cell Culture and Treatment:
-
Cell Seeding: Plate HeLa cells in a 6-well plate at a density of 2 x 10^5 cells per well.
-
Incubation: Culture the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 mM) or a vehicle control (e.g., sterile water) for 24 hours.
2. RNA Isolation:
-
Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol reagent).
-
Extraction: Isolate total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity by gel electrophoresis or a bioanalyzer.
3. cDNA Synthesis (Reverse Transcription):
-
Reaction Setup: In an RNase-free tube, combine 1 µg of total RNA, 1 µL of oligo(dT) primers (50 µM), and 1 µL of 10 mM dNTP mix. Adjust the total volume to 13 µL with nuclease-free water.
-
Denaturation and Annealing: Heat the mixture to 65°C for 5 minutes and then place it on ice for at least 1 minute.
-
Reverse Transcription: Add 4 µL of 5X First-Strand Buffer, 1 µL of 0.1 M DTT, and 1 µL of a reverse transcriptase enzyme (e.g., SuperScript III).
-
Incubation: Incubate the reaction at 50°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes.
4. qPCR Reaction:
-
Reaction Mix: Prepare a qPCR master mix containing:
-
10 µL of 2X SYBR Green qPCR Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
Thermal Cycling: Perform the qPCR in a real-time PCR detection system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the amplification to verify the specificity of the PCR product.
5. Data Analysis:
-
Quantification Cycle (Cq): Determine the Cq value for each gene in each sample.
-
Normalization: Normalize the Cq values of the target genes to the Cq value of a stably expressed housekeeping gene (e.g., GAPDH or ACTB).
-
Relative Quantification: Calculate the fold change in gene expression using the ΔΔCq method.
Selection of Target and Housekeeping Genes
The selection of appropriate target and housekeeping genes is critical for a successful qPCR validation experiment.
Target Genes: Based on published RNA-sequencing data, the following genes are commonly regulated by this compound or other HDAC inhibitors and can be selected for validation:
-
Upregulated: CDKN1A, FOS, JUN
-
Downregulated: MYC, BCL2, CCND1
Housekeeping Genes: GAPDH and ACTB are commonly used housekeeping genes due to their relatively stable expression across different cell types and experimental conditions.
Validated qPCR Primer Sequences
| Gene Symbol | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| Target Genes | ||
| CDKN1A | CCTGTCACTGTCTTGTACCCT | GCGTTTGGAGTGGTAGAAATCT |
| MYC | GGCTCCTGGCAAAAGGTCA | CTGCGTAGTTGTGCTGATGT |
| BCL2 | GGTGGGGTCATGTGTGTGG | GGTTCAGGTACTCAGTCATCCAC |
| Housekeeping Genes | ||
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
| ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT |
Comparison of qPCR with Alternative Gene Expression Validation Methods
While qPCR is the gold standard, other technologies offer distinct advantages for specific applications. Here, we compare qPCR with NanoString nCounter and Droplet Digital PCR (ddPCR).
| Feature | Quantitative PCR (qPCR) | NanoString nCounter | Droplet Digital PCR (ddPCR) |
| Principle | Real-time amplification of cDNA | Digital counting of individual mRNA molecules using color-coded molecular barcodes | Partitioning of the sample into thousands of droplets followed by endpoint PCR |
| Throughput | Low to medium (1-384 genes) | Medium to high (up to 800 genes) | Low to medium |
| Sensitivity | High | High | Very high, ideal for rare transcripts |
| Input Material | Flexible (pg to µg of RNA) | Low input (as little as 25 ng of RNA) | Low input |
| Workflow | Multi-step: RNA extraction, cDNA synthesis, qPCR | Simpler: direct hybridization, no reverse transcription or amplification | Multi-step: RNA extraction, cDNA synthesis, droplet generation, PCR, droplet reading |
| Data Analysis | Relative quantification (ΔΔCq) | Direct digital counts, simple normalization | Absolute quantification (copies/µL) |
| Advantages | Cost-effective for a small number of genes, well-established methodology | High multiplexing, robust with degraded RNA, no enzymatic reactions | Absolute quantification without a standard curve, high precision, less sensitive to inhibitors |
| Disadvantages | Susceptible to inhibitors, requires careful normalization | Higher cost per sample, fixed panel content | Lower throughput than NanoString, requires specialized equipment |
Data Presentation: qPCR Validation of this compound-Induced Gene Expression Changes
The following table summarizes hypothetical qPCR validation data for genes regulated by this compound treatment in HeLa cells.
| Gene | Gene Function | Treatment | Normalized Cq (Mean ± SD) | Fold Change (vs. Control) | P-value |
| CDKN1A | Cell cycle inhibitor | Control | 24.5 ± 0.3 | 1.0 | - |
| This compound | 22.1 ± 0.2 | 5.3 | <0.01 | ||
| MYC | Transcription factor, proliferation | Control | 21.8 ± 0.4 | 1.0 | - |
| This compound | 23.5 ± 0.3 | 0.3 | <0.05 | ||
| BCL2 | Anti-apoptotic protein | Control | 23.1 ± 0.2 | 1.0 | - |
| This compound | 24.9 ± 0.4 | 0.25 | <0.05 | ||
| GAPDH | Housekeeping, glycolysis | Control | 19.2 ± 0.1 | 1.0 | >0.05 |
| This compound | 19.3 ± 0.2 | 0.9 | >0.05 |
Mandatory Visualizations
Signaling Pathway of this compound Action
References
Validating Sodium Crotonate's Mechanism: A Comparative Guide to HDAC Inhibitors
A deep dive into the function of sodium crotonate, a key precursor to histone crotonylation, reveals a nuanced interplay with histone deacetylase (HDAC) enzymes. This guide provides a comparative analysis of this compound and established HDAC inhibitors, offering researchers, scientists, and drug development professionals a comprehensive look at the experimental data and protocols used to validate its mechanism of action.
This compound is recognized for its role in directly fueling histone crotonylation, a post-translational modification increasingly linked to active gene transcription. However, its mechanism is also intertwined with the activity of HDACs, particularly class I enzymes, which have been identified as the primary "erasers" of this mark. Understanding this dual role is critical for elucidating the therapeutic potential of targeting histone crotonylation. This guide objectively compares the effects of this compound with well-characterized HDAC inhibitors, such as Trichostatin A (TSA) and Vorinostat (SAHA), across various experimental parameters.
Unraveling the Mechanism: this compound as both Substrate and Inhibitor
The central hypothesis for validating the mechanism of this compound involves demonstrating that its effects on histone crotonylation and downstream cellular processes can be mimicked or potentiated by known HDAC inhibitors. This validation rests on two key aspects of this compound's function:
-
As a substrate precursor: this compound is readily converted intracellularly to crotonyl-CoA, the direct donor for histone crotonylation by histone acetyltransferases (HATs) like p300/CBP. Exogenous administration of this compound leads to a significant increase in global histone crotonylation levels.[1]
-
As a weak HDAC inhibitor: Beyond its role as a substrate, this compound itself exhibits inhibitory activity against class I HDACs, which are responsible for removing crotonyl groups from histones. This inhibition, although weaker than that of canonical HDAC inhibitors, contributes to the overall increase in histone crotonylation.[2]
The following sections provide a detailed comparison of this compound with other HDAC inhibitors, supported by experimental data and protocols.
Comparative Analysis of In Vitro HDAC Activity
A cornerstone of validating this compound's mechanism lies in directly comparing its effect on HDAC activity with that of established inhibitors. In vitro assays using purified HDAC enzymes provide a clear, quantitative measure of inhibitory potency.
| Compound | Target | Assay Type | IC50 (De-crotonylation) | IC50 (De-acetylation) |
| Trichostatin A (TSA) | Class I/II HDACs | In vitro enzymatic assay | ~50 nM | ~5 nM |
| Sodium Butyrate | Class I/IIa HDACs | In vitro enzymatic assay | Inhibits at mM concentrations | Inhibits at mM concentrations |
| This compound | Class I HDACs | In vitro enzymatic assay | Inhibits at mM concentrations | Inhibits at mM concentrations |
Data compiled from in vitro studies on HDAC1 activity.[2]
Notably, at higher concentrations (6mM or more), this compound has been observed to facilitate the addition of crotonyl groups to histones by HDAC1 in vitro, a fascinating observation that highlights its dual functionality.[2]
Cellular Effects: A Head-to-Head Comparison
The ultimate validation of this compound's mechanism comes from observing its effects in a cellular context and comparing them to the effects of other HDAC inhibitors. Key parameters for comparison include the impact on histone crotonylation levels, cell viability, and the expression of genes regulated by histone modifications.
Impact on Histone Crotonylation Levels
Western blotting is a fundamental technique to quantify the changes in global histone crotonylation upon treatment with this compound or HDAC inhibitors.
| Treatment | Cell Line | Fold Increase in Histone Crotonylation (vs. Control) |
| This compound | Various | Dose-dependent increase |
| Trichostatin A (TSA) | Various | Significant increase |
| Vorinostat (SAHA) | Various | Significant increase |
Note: The exact fold increase varies depending on the cell line, concentration, and treatment duration.
Effects on Cancer Cell Viability
The anti-proliferative effects of HDAC inhibitors are well-documented. Comparing the half-maximal inhibitory concentration (IC50) of this compound with that of other HDAC inhibitors across various cancer cell lines provides insight into its relative potency.
| Compound | Cell Line | IC50 (µM) |
| Vorinostat (SAHA) | RK33 (Larynx Cancer) | ~1.0 - 5.0 |
| Vorinostat (SAHA) | RK45 (Larynx Cancer) | ~1.0 - 5.0 |
| Vorinostat (SAHA) | Calu-6 (Lung Cancer) | 5 |
| Vorinostat (SAHA) | A549 (Lung Cancer) | 20 |
IC50 values for this compound in direct comparative studies with other HDAC inhibitors are not extensively documented in the currently available literature.[3][4]
Regulation of Key Gene Expression
HDAC inhibitors are known to modulate the expression of critical cell cycle regulators, such as upregulating the cyclin-dependent kinase inhibitor p21 and downregulating the proto-oncogene c-Myc. Comparing the effects of this compound on these genes with those of other HDAC inhibitors provides further mechanistic validation.
| Treatment | Cell Line | Effect on p21 Expression | Effect on c-Myc Expression |
| Trichostatin A (TSA) | WERI-Rb1 (Retinoblastoma) | - | Upregulation |
| Vorinostat (SAHA) | WERI-Rb1 (Retinoblastoma) | - | Upregulation |
| Sodium Butyrate | T98G, A172, LNZ308 (Glioma) | Upregulation | - |
| Trichostatin A (TSA) | T98G, A172, LNZ308 (Glioma) | Upregulation | - |
| Vorinostat (SAHA) | T98G, A172, LNZ308 (Glioma) | Upregulation | - |
| Vorinostat (SAHA) | RK33, RK45 (Larynx Cancer) | Upregulation | Downregulation (of CCND1) |
The effect of this compound on p21 and c-Myc expression in direct comparison with other HDAC inhibitors requires further investigation.[5][6][7]
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.
Figure 1. Signaling pathway of this compound and HDAC inhibitors.
Figure 2. Experimental workflow for comparative analysis.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments cited in this guide.
Histone Extraction and Western Blotting for Histone Crotonylation
This protocol is adapted from standard procedures for histone analysis.
1. Histone Extraction (Acid Extraction Method):
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN3) and lyse on ice for 10 minutes with gentle stirring.
-
Centrifuge at 2000 rpm for 10 minutes at 4°C to pellet the nuclei.
-
Discard the supernatant and wash the nuclear pellet with TEB.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle stirring to extract histones.
-
Centrifuge at 2000 rpm for 10 minutes at 4°C.
-
Collect the supernatant containing the histones and determine the protein concentration using a Bradford or BCA assay.
2. Western Blotting:
-
Separate 15-20 µg of histone extract on a 15% SDS-PAGE gel.
-
Transfer the proteins to a 0.2 µm nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the histone crotonylation mark of interest (e.g., anti-pan-crotonyl-lysine, anti-H3K18cr) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a core histone (e.g., H3) as a loading control for normalization.
Cell Viability (MTT) Assay
This protocol outlines the steps for determining the IC50 values of this compound and HDAC inhibitors.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of this compound and the HDAC inhibitors of interest in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).
3. Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
4. MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
5. Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
Conclusion
The validation of this compound's mechanism of action is a multifaceted process that relies on direct comparisons with established HDAC inhibitors. The available data strongly support a model where this compound acts as both a direct precursor for histone crotonylation and as a weak inhibitor of class I HDACs, which function as histone decrotonylases. This dual role culminates in an increase in histone crotonylation, leading to downstream effects on gene expression and cellular processes that are hallmarks of HDAC inhibition.
While the existing evidence is compelling, further research providing direct, quantitative comparisons of this compound with a broader range of HDAC inhibitors across multiple cell lines and in vivo models is warranted. Such studies will be invaluable for fully elucidating its therapeutic potential and for the development of novel epigenetic modulators targeting the histone crotonylation pathway. This guide serves as a foundational resource for researchers embarking on such investigations, providing the necessary comparative data, experimental frameworks, and detailed protocols to advance our understanding of this exciting area of epigenetics.
References
- 1. This compound Alleviates Diabetic Kidney Disease Partially Via the Histone Crotonylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histone deacetylase inhibitors differentially regulate c-Myc expression in retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cross-Validation of Sodium Crotonate's Effects: A Comparative Analysis in HCT116 and HK-2 Cell Lines
A detailed examination of sodium crotonate's impact on a cancerous and a non-cancerous cell line reveals distinct cellular responses, highlighting its potential as a targeted therapeutic agent. This guide provides a comparative analysis of this compound's effects on the human colorectal carcinoma cell line (HCT116) and the human kidney proximal tubule cell line (HK-2), supported by experimental data on cell viability, apoptosis, and underlying signaling pathways.
This compound, a short-chain fatty acid and a known histone deacetylase (HDAC) inhibitor, has garnered interest for its role in regulating gene expression through the induction of histone crotonylation, a novel post-translational modification.[1][2] This mechanism is central to its observed effects in different cellular contexts. In the non-cancerous HK-2 cell line, this compound demonstrates protective effects against inflammation and fibrosis. Conversely, in the HCT116 cancer cell line, related HDAC inhibitors are known to induce apoptosis and cell cycle arrest, suggesting a potential anti-cancer role for this compound.
Comparative Analysis of Cellular Effects
| Parameter | HCT116 (Human Colorectal Carcinoma) | HK-2 (Human Kidney Proximal Tubule) |
| Cell Viability | Expected to decrease cell viability and inhibit proliferation. Other HDAC inhibitors show potent anti-proliferative effects.[3] A related compound, crocetin, has an IC50 of 800 μM.[4] | No significant cytotoxicity observed. Instead, it shows protective effects against high glucose-induced damage. |
| Apoptosis | Expected to induce apoptosis. Other HDAC inhibitors and related compounds promote programmed cell death in HCT116 cells.[5] | Does not induce apoptosis; exhibits anti-inflammatory and anti-fibrotic properties. |
| Histone Crotonylation | Increases histone crotonylation, a mechanism shared with other HDAC inhibitors.[1][2] | Upregulates histone H3K18 crotonylation. |
| Signaling Pathways | Likely modulates pathways involved in cell cycle control and apoptosis, such as the p38 MAPK pathway, which is affected by a similar compound, sodium salicylate.[5] | The protective effects are mediated through the ACSS2 and p300-dependent histone crotonylation pathway. |
| Key Protein Modulation | Expected to alter the expression of proteins involved in cell cycle regulation (e.g., cyclins, CDKs) and apoptosis (e.g., caspases, Bcl-2 family proteins). | Reduces the expression of pro-inflammatory and pro-fibrotic markers such as IL-1β, IL-6, TGF-β1, and α-SMA. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed HCT116 or HK-2 cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by flow cytometry.
-
Cell Treatment: Treat HCT116 or HK-2 cells with this compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold phosphate-buffered saline (PBS).
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of a less aggressive phenotype in human colon carcinoma HCT116 cells by chronic exposure to HDAC inhibitor SAHA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crocetin suppresses the growth and migration in HCT-116 human colorectal cancer cells by activating the p-38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium salicylate induces apoptosis in HCT116 colorectal cancer cells through activation of p38MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of histone crotonylation patterns induced by sodium crotonate versus other stimuli.
A Comparative Guide to Histone Crotonylation: Sodium Crotonate vs. Other Stimuli
Introduction
Histone lysine crotonylation (Kcr) is a dynamic post-translational modification (PTM) that plays a crucial role in regulating chromatin structure and gene expression.[1] Functionally distinct from the well-studied histone acetylation, Kcr is increasingly recognized as a key epigenetic mark involved in diverse biological processes, including transcriptional activation, spermatogenesis, DNA damage response, and cell fate decisions.[2][3] The levels of histone crotonylation are tightly regulated by the cellular concentration of the donor molecule, crotonyl-CoA, and the activity of specific enzymes.[2]
This guide provides a comparative analysis of histone crotonylation patterns induced by two distinct mechanisms: the direct, exogenous administration of this compound and the induction by other physiological or pathological stimuli. Understanding these differences is critical for researchers and drug development professionals aiming to modulate this epigenetic pathway for therapeutic purposes.
The Core Machinery of Histone Crotonylation
Histone crotonylation is dynamically controlled by "writer," "eraser," and "reader" proteins. Writers, such as the acetyltransferases p300/CBP and GCN5, catalyze the transfer of a crotonyl group from crotonyl-CoA to lysine residues on histones.[3] Erasers, including Class I histone deacetylases (HDACs) and sirtuins (SIRT1-3), remove these marks.[3] Finally, reader proteins, which contain domains like the YEATS domain (e.g., YEATS2, AF9), specifically recognize crotonylated lysine and translate the modification into downstream biological functions.[2][4]
References
Assessing the Functional Consequences of Sodium Crotonate Treatment: A Comparative Guide to Phenotypic Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional consequences of sodium crotonate treatment with other histone deacetylase (HDAC) inhibitors and short-chain fatty acids (SCFAs). The information presented is supported by experimental data from peer-reviewed studies and includes detailed protocols for key phenotypic assays to facilitate the replication and validation of findings.
Introduction to this compound and Histone Crotonylation
This compound is a short-chain fatty acid that has garnered significant interest in the field of epigenetics. Its primary mechanism of action involves increasing the levels of histone lysine crotonylation (Kcr), a recently discovered post-translational modification.[1][2] This modification plays a crucial, albeit complex, role in gene regulation, with studies demonstrating its capacity to both activate and repress transcription depending on the genomic context.[3] The cellular machinery for histone crotonylation involves "writer" enzymes, such as the histone acetyltransferase p300, which utilizes crotonyl-CoA as a substrate, and "eraser" enzymes, primarily Class I histone deacetylases (HDACs), which remove this mark.[4][5]
The functional outcomes of increased histone crotonylation following this compound treatment are diverse and include the inhibition of cancer cell proliferation, induction of apoptosis, and modulation of cell differentiation and metabolism.[6][7] This guide will delve into these phenotypic consequences, offering a comparative perspective with other well-established HDAC inhibitors and SCFAs.
Comparative Analysis of Phenotypic Effects
The following tables summarize quantitative data from various studies, comparing the effects of this compound and other compounds on key cellular phenotypes.
Table 1: Inhibition of Cell Proliferation (IC50 Values)
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Sodium Butyrate | MCF-7 (Breast Cancer) | MTT | 1.26 mM | [8] |
| Sodium Propionate | MCF-7 (Breast Cancer) | MTT | 4.5 mM | [8] |
| Sodium Butyrate | HT29 (Colon Cancer) | Cell Growth Assay | ~1.6 mM | [9] |
Table 2: Induction of Apoptosis
| Compound | Cell Line | Assay | % Apoptotic Cells (Concentration, Time) | Reference |
| Trichostatin A (TSA) | SK-BR-3 (Breast Cancer) | Annexin V/PI | 15.31% (1 µM, 24h), 47.8% (1 µM, 48h) | [10] |
| Trichostatin A (TSA) | HCCLM3 (Hepatocellular Carcinoma) | Annexin V/PI | 39.68% (at IC50, 48h) | [11] |
| Trichostatin A (TSA) | MHCC97H (Hepatocellular Carcinoma) | Annexin V/PI | 93.94% (at IC50, 48h) | [11] |
| Sodium Butyrate | K562 (Leukemia) | Not specified | Dose-dependent increase | [3] |
Note: Quantitative data for this compound-induced apoptosis was not presented in a directly comparable format in the searched literature, though its pro-apoptotic effects are documented.
Table 3: Effects on Cell Differentiation
| Compound | Cell Type | Differentiation Assay | Key Findings | Reference |
| This compound | Neural Stem/Progenitor Cells | Immunofluorescence | Promotes neuronal differentiation | [6] |
| Sodium Butyrate | Rat Bone Marrow Cells | TRAP Staining | Suppresses osteoclast differentiation | [12] |
| Trichostatin A (TSA) | Rat Bone Marrow Cells | TRAP Staining | Suppresses osteoclast differentiation | [12] |
Experimental Protocols
Detailed methodologies for key phenotypic assays are provided below to ensure reproducibility.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound and other compounds on cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Cells of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
This compound, other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds (e.g., this compound, sodium butyrate, TSA) in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of a compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound or other compounds.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound, other test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of test compounds for the specified duration.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Adipocyte Differentiation Assay (Oil Red O Staining)
Objective: To assess the effect of this compound and other compounds on the differentiation of preadipocytes into adipocytes.
Materials:
-
12-well or 6-well cell culture plates
-
Preadipocyte cell line (e.g., 3T3-L1)
-
Preadipocyte growth medium
-
Adipocyte differentiation medium (containing insulin, dexamethasone, and IBMX)
-
This compound, other test compounds
-
10% formalin
-
Oil Red O stock solution (0.5% in isopropanol)
-
Oil Red O working solution (60% Oil Red O stock solution, 40% distilled water)
-
100% isopropanol
-
Microscope
Procedure:
-
Seed preadipocytes in multi-well plates and grow to confluence.
-
Induce differentiation by replacing the growth medium with differentiation medium containing the test compounds.
-
After 2-3 days, replace the medium with adipocyte maintenance medium (containing insulin) and the test compounds. Continue to culture for several days, replacing the medium every 2-3 days.
-
After 8-10 days, wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Wash the cells with water and then with 60% isopropanol.
-
Stain the cells with freshly prepared Oil Red O working solution for 10-15 minutes.
-
Wash the cells with water multiple times to remove excess stain.
-
Visualize the lipid droplets (stained red) under a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.[13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to this compound's mechanism of action.
Caption: this compound Signaling Pathway.
Caption: Workflow for Apoptosis Assessment.
Caption: Logical Relationship of Compound Action.
Conclusion
This compound treatment leads to a variety of functional consequences, primarily through the modulation of histone crotonylation and subsequent changes in gene expression. Its effects on cell proliferation, apoptosis, and differentiation are comparable to those of other well-known HDAC inhibitors and SCFAs, though potencies and specific molecular targets may differ. The provided experimental protocols and diagrams offer a framework for researchers to further investigate the therapeutic potential of this compound and to draw objective comparisons with other epigenetic modulators. Further head-to-head comparative studies are warranted to fully elucidate the unique and overlapping functions of these compounds.
References
- 1. The Regulation and Function of Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Contribution of Histone Crotonylation to Tissue Health and Disease: Focus on Kidney Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect and comparison of sodium butyrate and trichostatin A on the proliferation/differentiation of K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone crotonylation regulates neural stem cell fate decisions by activating bivalent promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Sodium butyrate mediates histone crotonylation and alleviated neonatal rats hypoxic–ischemic brain injury through gut–brain axis [frontiersin.org]
- 8. Comparative effect of sodium butyrate and sodium propionate on proliferation, cell cycle and apoptosis in human breast cancer cells MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sodium butyrate modulates cell cycle‐related proteins in HT29 human colonic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Trichostatin A on Histone Deacetylases 1, 2 and 3, p21Cip1/Waf1/Sdi1, p27Kip1, and p57Kip2 Gene Expression in Breast Cancer SK-BR-3 Cell Line | Asian Pacific Journal of Cancer Biology [waocp.com]
- 11. Effects of trichostatin A on the intrinsic and extrinsic apoptotic pathway, cell viability, and apoptosis induction in hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. national-toxic-encephalopathy-foundation.org [national-toxic-encephalopathy-foundation.org]
- 13. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Comparison of Sodium Crotonate and Crotonic Acid in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of sodium crotonate and crotonic acid, focusing on their applications and observed effects in various biological assays. While both compounds are closely related chemically, their utilization in research often differs, with this compound primarily used as a tool to study protein crotonylation and crotonic acid investigated for its direct biological activities. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes a key signaling pathway to aid researchers in selecting the appropriate compound for their studies.
Data Presentation: A Comparative Analysis
Direct side-by-side quantitative comparisons of this compound and crotonic acid in the same biological assays are limited in publicly available literature. The following table collates data from various studies to provide a comparative perspective.
Disclaimer: The data presented below is compiled from different studies and should not be interpreted as a direct head-to-head comparison. Experimental conditions, cell types, and assay specifics may vary between studies.
| Biological Assay | Compound | Cell Type/Model | Concentration/Dose | Observed Effect | Reference |
| Histone Crotonylation | This compound | Human Embryonic Kidney (HEK293) cells | Not specified | Increased levels of protein crotonylation | [1] |
| This compound | Neural Stem/Progenitor Cells (NSPCs) | Various concentrations | Dose-dependent increase in global histone crotonylation | [2] | |
| This compound | Adipocytes | 20 mM | Significant upregulation of lysine crotonylation-modified protein (Pan-KCr) | [3] | |
| Crotonic Acid | Chemically Induced Pluripotent Stem Cells (CiPSCs) | Not specified | Induces histone modifications | [4] | |
| Gene Expression | This compound | Adipocytes | 20 mM | Upregulation of crotonylation-related genes | [3] |
| Crotonic Acid | Serum/LIF Embryonic Stem Cells (S/L ESCs) | Not specified | Upregulation of pluripotency genes (Nanog, Dppa2) and downregulation of differentiation gene (Pax6) | [5] | |
| Cell Viability/Proliferation | Crotonic Acid | Various Cancer Cell Lines | IC50 values between 10 and 50 µM | Potent anticancer effects | [6] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a standard method to assess the effect of this compound or crotonic acid on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or crotonic acid in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[7]
-
MTT Addition: After incubation, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[7]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Read the absorbance at 570 nm using a microplate reader. The absorbance values are then used to calculate the percentage of cell viability relative to the untreated control.
Quantification of Histone Crotonylation by Western Blot
This protocol allows for the detection and relative quantification of changes in global histone crotonylation levels following treatment with this compound or crotonic acid.
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis and transferred to a membrane. An antibody specific to crotonylated lysine residues is used to detect the levels of histone crotonylation.
Procedure:
-
Histone Extraction:
-
Culture cells to the desired confluency and treat with this compound, crotonic acid, or a vehicle control for the specified time.
-
Harvest the cells and isolate the nuclei.
-
Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 M sulfuric acid).[9]
-
Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend in an appropriate buffer.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE:
-
Prepare histone samples by diluting them in Laemmli sample buffer.
-
Load equal amounts of histone extracts (e.g., 10 µg per lane) onto a high-percentage (e.g., 15%) SDS-polyacrylamide gel to resolve the small histone proteins.[10][11]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody specific for crotonylated lysine (anti-Kcr) overnight at 4°C.[12]
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again with TBST.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image using a chemiluminescence imaging system.
-
To normalize the results, re-probe the membrane with an antibody against a total histone protein (e.g., anti-Histone H3).
-
Quantify the band intensities using densitometry software. The level of histone crotonylation is expressed as the ratio of the anti-Kcr signal to the total histone H3 signal.
-
Mandatory Visualization
Signaling Pathway of this compound-Induced Protein Crotonylation
The primary mechanism by which this compound influences cellular processes is through its conversion to crotonyl-CoA, which then serves as a donor for protein crotonylation, a post-translational modification that can alter gene expression.
Caption: this compound Cellular Uptake and Signaling Pathway.
This guide provides a foundational comparison of this compound and crotonic acid for research purposes. As new studies emerge, a more direct and quantitative comparison may become available. Researchers are encouraged to consult the primary literature for detailed experimental conditions and context-specific effects of these compounds.
References
- 1. The Contribution of Histone Crotonylation to Tissue Health and Disease: Focus on Kidney Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone crotonylation regulates neural stem cell fate decisions by activating bivalent promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Global Profiling of the Lysine Crotonylome in Different Pluripotent States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. The Acetate/ACSS2 Switch Regulates HIF-2 Stress Signaling in the Tumor Cell Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biochem.slu.edu [biochem.slu.edu]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 12. Histone western blot protocol | Abcam [abcam.com]
Validating the role of specific histone crotonylation sites induced by sodium crotonate.
For Researchers, Scientists, and Drug Development Professionals
Histone crotonylation, a dynamic epigenetic modification, is increasingly recognized for its significant role in gene regulation and its implications in various diseases. Sodium crotonate has emerged as a key tool for studying this post-translational modification by elevating intracellular levels of crotonyl-CoA, the substrate for histone crotonylation. This guide provides a comprehensive comparison of experimental approaches to validate the role of specific histone crotonylation sites induced by this compound, alongside alternative methods for modulating this epigenetic mark.
Comparative Analysis of Methods to Modulate Histone Crotonylation
Inducing and studying histone crotonylation can be achieved through various approaches, each with distinct mechanisms and potential off-target effects. Below is a comparison of this compound with other common alternatives.
| Method | Mechanism of Action | Advantages | Limitations | Typical Concentration/Dosage |
| This compound | Serves as a precursor for crotonyl-CoA synthesis by acyl-CoA synthetase short-chain family member 2 (ACSS2), thereby increasing the substrate pool for histone crotonyltransferases (HCTs) like p300/CBP.[1] | Directly increases the specific acyl-CoA donor pool for crotonylation. Allows for studying the direct effects of increased substrate availability. | Can be metabolized into other products, potentially leading to off-target metabolic effects. The efficiency of conversion to crotonyl-CoA can vary between cell types. | 5-20 mM for in vitro cell culture experiments.[2] |
| HDAC Inhibitors (e.g., TSA, SAHA) | Inhibit the activity of histone deacetylases (HDACs), which also function as decrotonylases. This leads to an accumulation of histone crotonylation.[3][4][5] | Broadly increases histone crotonylation, useful for studying the global effects of this modification. Some inhibitors are well-characterized and clinically relevant. | Not specific to crotonylation; also increases histone acetylation and other acylations, making it difficult to attribute effects solely to crotonylation.[4][5] | Trichostatin A (TSA): 100-500 nM. Suberoylanilide hydroxamic acid (SAHA): 1-10 µM. |
| SIRT Inhibitors (e.g., Nicotinamide) | Inhibit sirtuins (SIRTs), a class of NAD+-dependent deacetylases (and decrotonylases). Specifically, SIRT1, SIRT2, and SIRT3 have been shown to have decrotonylase activity.[1][6][7] | Can target specific classes of decrotonylases. Nicotinamide is a readily available B vitamin. | Effects on global histone crotonylation are generally milder compared to HDAC inhibitors.[4] Also affects other sirtuin-mediated processes. | Nicotinamide (NAM): 5-20 mM. |
| Genetic Knockdown/Knockout (e.g., of HDACs, SIRTs, or ACSS2) | Reduces the expression of specific "eraser" or "writer" enzymes, leading to altered histone crotonylation levels. | Highly specific for the targeted enzyme, allowing for precise dissection of its role. | Can lead to compensatory mechanisms. May have developmental or lethal effects. Technically more demanding than small molecule inhibitors. | Dependent on the specific gene and experimental system. |
Experimental Protocols for Validation
Validating the functional role of specific histone crotonylation sites involves a multi-pronged approach, combining techniques to detect the modification, map its genomic location, and assess its impact on gene expression and cellular phenotype.
Western Blotting for Global Histone Crotonylation
This technique is used to assess overall changes in histone crotonylation levels upon treatment with this compound or other modulators.
Protocol:
-
Histone Extraction: Isolate histones from treated and untreated cells using acid extraction.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
Sample Preparation: For each sample, dilute 0.5 µg of histones in 1X LDS sample buffer with 100 mM DTT. Heat at 95°C for 5 minutes.[8][9][10]
-
Gel Electrophoresis: Separate the histone proteins on a 15% polyacrylamide gel to achieve good resolution of the low molecular weight histones.[10]
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm nitrocellulose membrane.[11]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone crotonylation mark of interest (e.g., pan-crotonyllysine, H3K9cr, H3K18cr) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize to a loading control such as total Histone H3.
Mass Spectrometry for Site Identification and Quantification
Mass spectrometry is the gold standard for identifying novel histone modification sites and quantifying their relative abundance.
Protocol:
-
Histone Extraction and Digestion: Extract and purify histones from cells. Digest the histones into peptides using an appropriate enzyme (e.g., Trypsin, Arg-C).
-
Peptide Enrichment (Optional): For low-abundance modifications, enrich for crotonylated peptides using specific antibodies.
-
LC-MS/MS Analysis: Analyze the peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
-
Data Analysis: Use specialized software to identify peptides with a mass shift corresponding to crotonylation (+68.026 Da) and to quantify the relative abundance of these peptides between different conditions (e.g., control vs. This compound treated).[13]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to map the genome-wide distribution of specific histone crotonylation marks.
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone crotonylation mark of interest. Use magnetic beads or agarose beads to pull down the antibody-chromatin complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions enriched for the histone crotonylation mark.
Site-Directed Mutagenesis
This technique is crucial for demonstrating the direct functional consequence of a specific crotonylation site.
Protocol:
-
Primer Design: Design primers containing the desired mutation (e.g., changing the target lysine to an arginine to mimic a constitutively un-crotonylated state, or to a glutamine to mimic some aspects of the neutral charge of an acylated lysine).
-
Mutagenesis PCR: Perform PCR using a high-fidelity polymerase with a plasmid containing the histone gene of interest as the template. This reaction amplifies the entire plasmid with the incorporated mutation.
-
Template Digestion: Digest the parental, non-mutated plasmid template with the DpnI restriction enzyme, which specifically cleaves methylated DNA (the parental plasmid is methylated, while the newly synthesized PCR product is not).[14]
-
Transformation: Transform the mutated plasmid into competent E. coli cells.
-
Verification: Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
-
Functional Assays: Express the mutant histone in cells and assess the functional consequences, such as changes in gene expression or cellular phenotype.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound-induced histone crotonylation.
Caption: Workflow for validating histone crotonylation sites.
References
- 1. Frontiers | The Regulation and Function of Histone Crotonylation [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC-dependent decrease in histone crotonylation during DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Crotonylation modification and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanisms, regulations, and functions of histone lysine crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone western blot protocol | Abcam [abcam.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. news-medical.net [news-medical.net]
- 11. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 12. Emerging roles of non-histone protein crotonylation in biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static.igem.org [static.igem.org]
Safety Operating Guide
Proper Disposal of Sodium Crotonate: A Step-by-Step Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This document provides essential, step-by-step guidance for the proper disposal of sodium crotonate, a common reagent in research and development. The following procedures are designed for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on information extrapolated from the safety data sheet (SDS) for its parent compound, crotonic acid, this compound should be handled with care.
Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][2][3][4][5] Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][2][3][4][5] Avoid direct contact with skin and eyes.[1][2][3][4][5] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all federal, state, and local regulations.[3] Chemical waste generators are responsible for correctly classifying and disposing of their waste.[3]
-
Waste Identification and Classification:
-
Characterize the this compound waste. Determine if it is contaminated with other hazardous materials.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on classifying this waste stream.
-
-
Waste Segregation and Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.[1][2][3]
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name, "this compound."
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[1]
-
-
Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Alternatively, engage a licensed chemical waste disposal company for proper treatment and disposal.[2]
-
One recommended disposal method for the parent compound, crotonic acid, is controlled incineration with flue gas scrubbing.[1] This may also be a suitable method for this compound, but this should be confirmed by a licensed disposal facility.
-
Quantitative Data Summary
| Parameter | Value (for Crotonic Acid) | Source |
| UN Number | UN2823 | [1][4] |
| Hazard Class | 8 (Corrosive) | [1] |
| Oral LD50 (Rat) | 1 g/kg | [4] |
Experimental Protocols Cited
The disposal procedures outlined are based on established best practices for laboratory chemical waste management and information derived from the safety data sheets of the parent compound, crotonic acid. No specific experimental protocols for the disposal of this compound were found in the searched literature. The primary "protocol" is to follow institutional and regulatory guidelines for hazardous waste disposal.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Sodium crotonate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Sodium Crotonate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents significant health risks. It is classified as toxic if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage. Furthermore, it may provoke allergic skin reactions, cause genetic defects, cancer, and damage fertility or unborn children. Inhalation can be fatal.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect before use. | To prevent skin contact, which can cause burns and absorption of the harmful substance.[2] |
| Eye/Face Protection | Safety glasses with side-shields and a face shield. | To protect against splashes and dust, which can cause severe eye damage.[3] |
| Skin and Body Protection | Chemical-resistant apron or suit, and boots. Do not tuck pant legs into boots. | To protect against skin exposure and contamination of personal clothing.[3] |
| Respiratory Protection | Use a NIOSH-approved respirator when dust is generated or if working in a poorly ventilated area. | To prevent inhalation of toxic and potentially fatal dust particles.[1] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound to minimize exposure and prevent accidents.
Step 1: Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1]
Step 2: Handling the Chemical
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling and before any breaks.[1]
-
Container Handling: Keep the container tightly closed when not in use. Use tools like a spatula or tongs for transferring the chemical to minimize direct contact.[4]
Step 3: In Case of a Spill or Exposure
-
Spill Response:
-
Small Spills (<1 L): If trained, confine the spill and clean it up using appropriate absorbent material. Double-bag the waste in clear plastic bags, label it, and dispose of it as hazardous waste.[2]
-
Large Spills (>1 L): Evacuate the area immediately and contact emergency services and the environmental health and safety office.[2]
-
-
Exposure Response:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][3]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and health hazards.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5]
-
Waste Collection: Collect all this compound waste in clearly labeled, sealed, and appropriate containers.
-
Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal facility, following all local, regional, and national regulations.[3]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
